Cbl-b-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17N5OS |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[3-[1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N5OS/c1-12(24-17-21-19-11-22(17)2)13-6-5-7-14(10-13)20-16(23)15-8-3-4-9-18-15/h3-12H,1-2H3,(H,20,23) |
InChI Key |
BOVJKQTZTZBOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=N2)SC3=NN=CN3C |
Origin of Product |
United States |
Foundational & Exploratory
Cbl-b-IN-5: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Cbl-b-IN-5, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Cbl-b for immuno-oncology and other immunological disorders.
Introduction to Cbl-b
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a crucial role in regulating immune responses.[1][2] It functions as a negative regulator, or immune checkpoint, in various immune cells, including T cells, B cells, and NK cells.[3][4][5] By ubiquitinating key signaling proteins, Cbl-b sets the threshold for immune cell activation, thereby preventing excessive immune reactions and maintaining tolerance.[1][6]
In T lymphocytes, Cbl-b is a key mediator of the CD28 co-stimulatory pathway.[2][7] In the absence of co-stimulation, Cbl-b is active and ubiquitinates components of the T-cell receptor (TCR) signaling complex, leading to their inactivation and preventing T-cell activation.[2] This function makes Cbl-b a compelling target for cancer immunotherapy. Inhibition of Cbl-b can lower the activation threshold of T cells, enhancing their ability to recognize and eliminate tumor cells.[2]
This compound: Chemical Structure and Properties
This compound is a small molecule inhibitor of Cbl-b. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₇N₅OS | [8] |
| Molecular Weight | 339.42 g/mol | [9] |
| IUPAC Name | N-(3-(1-(2-methyl-1,3,4-thiadiazol-5-yl)ethyl)phenyl)picolinamide | Inferred from SMILES |
| SMILES | O=C(NC1=CC=CC(=C1)C(SC2=NN=CN2C)C)C3=NC=CC=C3 | [8] |
| CAS Number | 2368835-59-8 | [8] |
| Appearance | Solid powder | [10] |
| Solubility | DMSO: 50 mg/mL (147.31 mM) | [9] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [9] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Cbl-b with an IC₅₀ value in the range of 3 to 10 µM.[8][9] While the precise mechanism of action for this compound has not been explicitly detailed in publicly available literature, it is expected to function similarly to other well-characterized Cbl-b inhibitors like C7683 and NX-1607.[11][12][13][14]
These inhibitors act as "molecular glues," binding to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the linker-helix region of Cbl-b.[11][15] This binding event locks the Cbl-b protein in an inactive conformation, preventing the conformational changes necessary for its E3 ligase activity.[11][12][16] By inhibiting Cbl-b, these molecules prevent the ubiquitination of downstream signaling proteins, thereby lowering the threshold for T-cell activation.[2][14]
The following diagram illustrates the proposed signaling pathway affected by Cbl-b inhibitors.
Experimental Protocols
In Vitro Cbl-b Ubiquitination Assay (TR-FRET)
This assay measures the E3 ligase activity of Cbl-b by detecting its autoubiquitination.
Workflow Diagram:
Methodology:
-
Reconstitute all enzymatic components (E1, E2, Cbl-b) and reagents in the appropriate assay buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well assay plate, add the this compound dilutions or DMSO as a vehicle control.
-
Initiate the ubiquitination reaction by adding a mixture of E1, E2, biotinylated-ubiquitin, GST-Cbl-b, and ATP to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect ubiquitination by adding TR-FRET detection reagents (e.g., terbium-labeled anti-GST antibody and streptavidin-labeled acceptor).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Methodology:
-
Culture cells (e.g., Jurkat T cells) to the desired density.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Cbl-b in the supernatant by Western blotting or other quantitative protein detection methods.
-
Plot the amount of soluble Cbl-b as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
T-Cell Activation Assay
This assay measures the effect of Cbl-b inhibition on T-cell activation, typically by quantifying the production of Interleukin-2 (IL-2).
Methodology:
-
Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs).
-
Plate the T cells in 96-well plates pre-coated with anti-CD3 antibody.
-
Add serial dilutions of this compound to the wells.
-
Optionally, add a sub-optimal concentration of anti-CD28 antibody to assess co-stimulation-independent activation.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit.
-
Analyze the dose-dependent effect of this compound on IL-2 production.
Conclusion
This compound is a valuable research tool for studying the role of Cbl-b in immune regulation. As a potent inhibitor, it holds promise for the development of novel immunotherapies. The experimental protocols outlined in this guide, adapted from the study of analogous compounds, provide a framework for the further characterization of this compound and the exploration of its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action and in vivo efficacy.
References
- 1. drughunter.com [drughunter.com]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nurixtx.com [nurixtx.com]
- 4. promega.com [promega.com]
- 5. rcsb.org [rcsb.org]
- 6. uniprot.org [uniprot.org]
- 7. molbiolcell.org [molbiolcell.org]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. C7683 | Cbl-b inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
Cbl-b-IN-5: A Technical Guide to a Cbl-b E3 Ligase Inhibitor for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cbl-b as a Key Regulator of Immune Activation
The Casitas B-lineage lymphoma-b (Cbl-b) protein, an E3 ubiquitin ligase, is a critical intracellular checkpoint that establishes the activation threshold of various immune cells, including T cells and Natural Killer (NK) cells.[1][2] By ubiquitinating specific signaling proteins, Cbl-b negatively regulates the T cell receptor (TCR) and CD28 co-stimulatory pathways, thereby maintaining immune homeostasis and preventing excessive immune responses.[3][4] Genetic inactivation of Cbl-b in preclinical models has been shown to lower the threshold for T cell activation, leading to enhanced anti-tumor immunity and tumor rejection.[1][5] This has positioned Cbl-b as a promising therapeutic target for cancer immunotherapy, with the goal of developing small molecule inhibitors to unleash the full potential of the immune system against malignancies.[6][7]
This technical guide provides an in-depth overview of Cbl-b-IN-5, a small molecule inhibitor of Cbl-b, and the broader context of Cbl-b inhibition for researchers in immunology and drug discovery.
This compound: A Potent Inhibitor of Cbl-b E3 Ligase Activity
This compound is a small molecule compound identified as a potent inhibitor of the Cbl-b E3 ubiquitin ligase.[8][9][10] It serves as a valuable research tool for studying the therapeutic potential of Cbl-b inhibition in cancer and other diseases where modulation of the immune system is desirable.[8][11]
Mechanism of Action of Cbl-b Inhibitors
While the specific binding mode of this compound is not extensively detailed in publicly available literature, potent Cbl-b inhibitors, such as the clinical candidate NX-1607 and its analogue C7683, function as an "intramolecular glue."[12] These inhibitors bind to a pocket at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR) of Cbl-b, locking the protein in an inactive conformation.[12] This allosteric inhibition prevents the conformational changes required for Cbl-b's E3 ligase activity, thereby blocking the ubiquitination of its downstream targets.[12]
dot
Caption: Mechanism of Cbl-b Inhibition.
Quantitative Data for Cbl-b Inhibitors
The following table summarizes the reported in vitro potency of this compound and provides a comparative landscape with other known Cbl-b inhibitors.
| Compound | Assay Type | Target | IC50 | EC50 | Kd | Reference |
| This compound | Biochemical | Cbl-b | 3 - 10 µM | - | - | [8][9][10][11] |
| Ageliferins | Biochemical | Cbl-b | 18 - 35 µM | - | - | [13] |
| Agelasines W-Y | Biochemical | Cbl-b | 57 - 72 µM | - | - | [13] |
| NX-519 | Biochemical & Cellular | Cbl-b | Potent (specific value not disclosed) | - | - | [14] |
| NRX-2 | E2-Ub Binding Assay | Cbl-b | 12 µM | - | - | [15] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant. Note that assay conditions can vary between studies, affecting direct comparability.
Key Experimental Methodologies
Evaluating the efficacy of Cbl-b inhibitors like this compound involves a series of biochemical, cellular, and in vivo assays.
Biochemical Assays for Cbl-b Activity
1. Cbl-b Autoubiquitination Assay: This assay measures the ability of Cbl-b to ubiquitinate itself, a proxy for its E3 ligase activity.[16]
-
Principle: Recombinant Cbl-b is incubated with E1 activating enzyme, E2 conjugating enzyme (e.g., Ube2d2), ATP, and biotinylated ubiquitin.[17] The extent of Cbl-b autoubiquitination is quantified.
-
Detection Method: A common method is an ELISA-based format where plates are coated with a ubiquitin-binding domain (UBA) to capture polyubiquitinated Cbl-b.[17] The captured biotinylated ubiquitin chains are then detected using streptavidin-HRP.[17] Alternatively, homogenous assays like the Lumit™ Immunoassay can be used, which measure the interaction between tagged Cbl-b (e.g., GST-Cbl-b) and biotinylated ubiquitin.[16]
-
Protocol Outline:
-
Prepare a reaction mixture containing E1, E2, ATP, biotinylated ubiquitin, and the Cbl-b inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant Cbl-b.
-
Incubate at 37°C to allow for the ubiquitination reaction.
-
Stop the reaction and detect the level of Cbl-b autoubiquitination using an appropriate method (e.g., ELISA, Lumit™).
-
Calculate the IC50 value of the inhibitor.
-
2. Surface Plasmon Resonance (SPR): SPR is used to measure the direct binding affinity and kinetics of an inhibitor to Cbl-b.[2][15]
-
Principle: Recombinant Cbl-b is immobilized on a sensor chip. The inhibitor is flowed over the chip at various concentrations, and the change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
Data Output: Provides association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Cellular Assays for Immune Cell Activation
1. T Cell Activation and Cytokine Production: These assays determine the effect of Cbl-b inhibition on T cell function.
-
Cell Types: Human peripheral blood mononuclear cells (PBMCs) or isolated T cells, or Jurkat T cells.[2][18]
-
Stimulation: T cells are typically stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR pathway.
-
Readouts:
-
Cytokine Secretion: Measurement of IL-2 or IFN-γ levels in the culture supernatant by ELISA or other immunoassays.[18]
-
Proliferation: T cell proliferation can be assessed using assays such as CFSE or BrdU incorporation.
-
Activation Markers: Expression of cell surface activation markers (e.g., CD69, CD25) is quantified by flow cytometry.
-
-
Protocol Outline:
-
Culture PBMCs or T cells in the presence of varying concentrations of the Cbl-b inhibitor.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
After an appropriate incubation period (e.g., 24-72 hours), collect the supernatant for cytokine analysis and harvest the cells for proliferation or activation marker analysis.
-
2. NK Cell Functional Assays: These assays evaluate the impact of Cbl-b inhibitors on NK cell effector functions.
-
Principle: Cbl-b inhibition is expected to enhance NK cell-mediated killing of target tumor cells.[19]
-
Readouts:
-
Cytotoxicity: Co-culture of NK cells with target tumor cells (e.g., K562) and measurement of target cell lysis.
-
Degranulation: Measurement of CD107a expression on the NK cell surface by flow cytometry as a marker of degranulation.
-
Cytokine Production: Quantification of IFN-γ and Granzyme B release.[19]
-
dot
Caption: Experimental Workflow for Cbl-b Inhibitor Evaluation.
In Vivo Models
Syngeneic Mouse Tumor Models: These models are essential for evaluating the anti-tumor efficacy of Cbl-b inhibitors in an immunocompetent setting.
-
Models: Commonly used models include the CT26 colon carcinoma and 4T1 breast cancer models.[1][14][18]
-
Administration: The Cbl-b inhibitor is typically administered orally.[18]
-
Endpoints:
-
Tumor Growth Inhibition: Regular measurement of tumor volume.
-
Survival Analysis: Monitoring the overall survival of the tumor-bearing mice.
-
Pharmacodynamic Markers: Analysis of immune cell infiltration and cytokine levels in the tumor microenvironment.[18]
-
Combination Studies: Evaluation of the inhibitor's efficacy in combination with other immunotherapies, such as anti-PD-1 antibodies.[7][18]
-
Cbl-b Signaling in T Cell Activation
Cbl-b plays a pivotal role in negatively regulating T cell activation. The diagram below illustrates the key signaling events modulated by Cbl-b.
dot
Caption: Cbl-b Negative Regulation of T Cell Signaling.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of the Cbl-b E3 ligase and for exploring its potential as a therapeutic target. The inhibition of Cbl-b represents a promising strategy in immuno-oncology to enhance the body's natural anti-tumor immune responses. This guide provides a foundational understanding of this compound, the methodologies for its evaluation, and the underlying signaling pathways, serving as a resource for researchers dedicated to advancing novel cancer immunotherapies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oicr.on.ca [oicr.on.ca]
- 6. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound|Cas# 2368835-59-8 [glpbio.cn]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. nurixtx.com [nurixtx.com]
- 16. promega.com [promega.com]
- 17. 3.4. Cbl-b Biochemical Assay [bio-protocol.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-5's Role in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the E3 ubiquitin ligase Cbl-b and the therapeutic potential of its inhibition in the context of immunology, with a focus on the inhibitor Cbl-b-IN-5 and other relevant small molecules. Cbl-b has emerged as a critical negative regulator of immune cell activation, making it a promising target for enhancing anti-tumor immunity and treating various immune-related disorders.[1][2]
Core Concepts: Cbl-b Function and Mechanism of Action
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold of immune cells, particularly T cells and NK cells.[2][3][4] It functions as a master regulator by targeting key signaling proteins for ubiquitination, which can lead to their degradation or altered function, thereby dampening the immune response.[2][3] This negative regulatory role is crucial for maintaining immune homeostasis and preventing autoimmunity.[1][4]
Cbl-b is a downstream regulator of both the CD28 and CTLA-4 signaling pathways, which are critical for T cell co-stimulation and inhibition, respectively.[5][6] By inhibiting Cbl-b, the brake on T cell activation can be released, leading to a more robust anti-tumor immune response.[5][7] Genetic knockout models of Cbl-b have demonstrated increased cytotoxic T cell activity and tumor regression, highlighting its therapeutic potential.[5][7]
The development of small molecule inhibitors targeting Cbl-b, a protein once considered "undruggable," has been made possible through advances in pharmaceutical screening and computational biology.[5] These inhibitors, such as this compound and others like NX-1607, aim to restore and enhance the immune system's ability to recognize and eliminate cancer cells.[1][8]
Quantitative Data on Cbl-b Inhibitors
The following table summarizes key quantitative data for Cbl-b inhibitors based on available preclinical data. This allows for a comparative analysis of their potency and activity.
| Compound | Target | Assay Type | IC50 / Kd | Cell-Based Activity | Reference |
| NRX-8 | Cbl-b | Binding Assay | Kd = 20 nM | Increases T cell activation in response to TCR stimulation at low nanomolar concentrations. | [8] |
| NX-1607 | Cbl-b | Ubiquitination Assay | IC50 = 5 nM | Demonstrates significant single-agent tumor growth inhibition in murine models. | [8][9] |
| HotSpot Cbl-b Inhibitor | Cbl-b | Allosteric Inhibition | Not specified | Enhances NK cell activation, proliferation, and cytotoxic activity against K562 cells. | [10] |
| Genentech Compounds | Cbl-b | HTRF Ubiquitination Assay | IC50 values ranging from 5 nM to 450 nM | Not specified | [9] |
Signaling Pathways Modulated by Cbl-b
Cbl-b exerts its regulatory function by intervening in critical immune signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Cbl-b acts as a negative regulator of T-cell activation by targeting several key components of the TCR signaling cascade. Inhibition of Cbl-b leads to enhanced T-cell effector functions.
Cbl-b also plays a role in regulating the activation of Natural Killer (NK) cells. Inhibition of Cbl-b can lower the activation threshold of NK cells, enhancing their anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize Cbl-b inhibitors.
This assay is used to quantify the E3 ligase activity of Cbl-b and the potency of its inhibitors.
Objective: To measure the ability of a compound to inhibit Cbl-b-mediated ubiquitination.
Materials:
-
Recombinant human Cbl-b protein
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT)
-
Test compound (e.g., this compound)
-
HTRF detection reagents (e.g., Streptavidin-Europium cryptate and anti-GST-d2)
-
384-well low-volume microplates
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and ATP in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the recombinant Cbl-b protein to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the ubiquitination reaction to occur.
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents and incubate at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the IC50 value of the test compound by plotting the HTRF signal against the compound concentration.
This cell-based assay assesses the functional consequence of Cbl-b inhibition on T-cell activation.
Objective: To measure the effect of a Cbl-b inhibitor on cytokine production (e.g., IL-2, IFN-γ) by activated T cells.
Materials:
-
Primary human or mouse T cells
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound)
-
ELISA or CBA (Cytometric Bead Array) kit for cytokine detection
-
96-well cell culture plates
Procedure:
-
Isolate primary T cells from peripheral blood or spleen.
-
Plate the T cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add the test compound at various concentrations.
-
Add soluble anti-CD28 antibody to the wells to provide co-stimulation.
-
Incubate the plate at 37°C in a CO2 incubator for 24-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the compound on cytokine production.
References
- 1. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 2. E3 ubiquitin ligase Casitas B lineage lymphoma‐b and its potential therapeutic implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Targeting Cbl-b in cancer immunotherapy | Semantic Scholar [semanticscholar.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 9. imtm.cz [imtm.cz]
- 10. hotspotthera.com [hotspotthera.com]
The Impact of Cbl-b-IN-5 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Casitas B-lineage lymphoma-b (Cbl-b) protein, an E3 ubiquitin ligase, has emerged as a critical intracellular immune checkpoint that governs the activation threshold of both innate and adaptive immune cells.[1][2] Within the tumor microenvironment (TME), Cbl-b plays a pivotal role in promoting immune tolerance, thereby enabling tumor evasion from immune surveillance.[2] Cbl-b-IN-5 is a potent small molecule inhibitor of Cbl-b designed to reverse this immunosuppressive state and unleash a robust anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key immune cell populations within the TME, and detailed experimental protocols for its characterization.
Mechanism of Action of Cbl-b and its Inhibition by this compound
Cbl-b functions as a negative regulator of immune cell activation, particularly in T lymphocytes and Natural Killer (NK) cells.[3][4] It exerts its inhibitory effects by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, targeting them for degradation or altering their function.[5][6] This ubiquitination dampens the signaling cascades required for full immune cell activation, proliferation, and effector function.[4]
Key substrates of Cbl-b include proteins involved in the proximal TCR signaling complex, such as Zap-70, SLP-76, and Vav1, as well as the p85 subunit of PI3K, which is crucial for CD28 co-stimulation.[7][8] By targeting these molecules, Cbl-b effectively raises the threshold for T-cell activation, enforcing a state of anergy or exhaustion in the absence of strong co-stimulatory signals, a common feature of the TME.[4][9]
This compound, by inhibiting the E3 ligase activity of Cbl-b, prevents the ubiquitination of these key signaling molecules. This leads to a sustained and amplified activation signal upon antigen recognition by T cells, effectively lowering the threshold for their activation.[3] The inhibition of Cbl-b promotes T-cell proliferation, enhances the production of pro-inflammatory cytokines, and augments the cytotoxic activity of both T cells and NK cells against tumor cells.[2][10]
Data Presentation: In Vitro Efficacy of Cbl-b Inhibitors
The following tables summarize the available quantitative data for this compound and a structurally related potent Cbl-b inhibitor, Cbl-b-IN-1. This data provides a benchmark for the biochemical and cellular activity of these compounds.
Table 1: Biochemical Potency of Cbl-b Inhibitors
| Compound | Target | IC50 |
| This compound | Cbl-b | 3 - 10 µM |
| Cbl-b-IN-1 | Cbl-b | < 100 nM |
Table 2: Cellular Activity of Cbl-b-IN-1 in T-Cells
| Assay | Cell Type | Concentration Range | Observed Effect |
| Cytokine Secretion | Primary T-Cells | 0.1 - 5 µM | Promotion of IL-2, IFN-γ, and TNF-α secretion |
| T-Cell Activation | Primary T-Cells | 0.1 - 5 µM | Enhanced T-cell activation |
| TCR Signaling | T-Cells | 5 µM | Enhanced phosphorylation of PLCγ1 and ZAP70 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Cbl-b signaling pathway and a general experimental workflow for evaluating Cbl-b inhibitors.
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
Caption: A representative experimental workflow for the characterization of this compound.
Experimental Protocols
The following are detailed, representative methodologies for key experiments to characterize the effects of this compound. These protocols are based on established methods for evaluating Cbl-b inhibitors and should be adapted as necessary.
In Vitro Cbl-b Ubiquitination Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cbl-b E3 ligase activity.
Materials:
-
Recombinant human Cbl-b protein
-
E1 activating enzyme (UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-ubiquitin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
In each well of a microplate, add the assay components in the following order: assay buffer, E1 enzyme, E2 enzyme, biotinylated ubiquitin, and the this compound dilution (or DMSO for control).
-
Initiate the reaction by adding recombinant Cbl-b protein to each well.
-
Start the ubiquitination reaction by adding ATP.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated ubiquitin chains to bind.
-
Wash the plate multiple times with wash buffer to remove unbound components.
-
Add HRP-conjugated anti-ubiquitin antibody and incubate.
-
Wash the plate again to remove unbound antibody.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using appropriate software.
In Vitro T-Cell Activation and Cytokine Release Assay
Objective: To assess the effect of this compound on T-cell activation and the secretion of key cytokines.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
This compound dissolved in DMSO
-
Cell proliferation dye (e.g., CFSE)
-
ELISA kits for IL-2, IFN-γ, and TNF-α
-
96-well cell culture plates
-
Flow cytometer
-
Plate reader
Procedure:
-
Isolate PBMCs or CD8+ T-cells from whole blood or spleen.
-
If measuring proliferation, label the cells with a cell proliferation dye according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody. For co-stimulation, add soluble anti-CD28 antibody to the culture medium.
-
Seed the T-cells in the coated plate at a desired density.
-
Add serial dilutions of this compound (or DMSO for control) to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
For Proliferation Analysis:
-
Harvest the cells and analyze by flow cytometry to measure the dilution of the proliferation dye, which indicates cell division.
-
-
For Cytokine Analysis:
-
Collect the culture supernatant.
-
Perform ELISA for IL-2, IFN-γ, and TNF-α according to the manufacturer's instructions.
-
Read the absorbance using a plate reader and calculate the cytokine concentrations.
-
Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Materials for animal handling and euthanasia
Procedure:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the vehicle control group.
Western Blot Analysis of T-Cell Signaling
Objective: To investigate the effect of this compound on the phosphorylation of key signaling proteins in the TCR pathway.
Materials:
-
Isolated T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against phospho-Zap-70, total Zap-70, phospho-PLCγ1, total PLCγ1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture T-cells and treat with this compound or DMSO for a specified time.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
Conclusion
This compound represents a promising therapeutic agent for cancer immunotherapy by targeting a key intracellular checkpoint and reversing the immunosuppressive tumor microenvironment. Its ability to enhance the activity of both T-cells and NK cells provides a multi-pronged approach to anti-tumor immunity. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and other inhibitors of this critical immune regulator. Further in vivo studies are warranted to fully elucidate the impact of this compound on the complex interplay of immune cells within the tumor microenvironment and to translate these promising preclinical findings into effective clinical therapies.
References
- 1. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hotspotthera.com [hotspotthera.com]
- 3. nurixtx.com [nurixtx.com]
- 4. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
Cbl-b-IN-5: A Technical Guide for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is a crucial intracellular immune checkpoint protein that functions as an E3 ubiquitin ligase.[1] It plays a pivotal role in negatively regulating the activation of key immune cells, including T cells and Natural Killer (NK) cells, thereby establishing a threshold for immune responses.[2][3][4] In the tumor microenvironment, Cbl-b activity can contribute to immune suppression, allowing cancer cells to evade immune surveillance.[5][6] Consequently, the inhibition of Cbl-b has emerged as a promising therapeutic strategy in cancer immunotherapy to unleash the full potential of the anti-tumor immune response.[5] This document provides a technical overview of Cbl-b-IN-5, a small molecule inhibitor of Cbl-b, for researchers in cancer immunotherapy.
This compound: A Potent Inhibitor
This compound is a potent inhibitor of the Cbl-b E3 ubiquitin ligase.[7] While detailed studies on this compound are emerging, its primary mechanism of action is the disruption of Cbl-b's ability to ubiquitinate its target proteins, thereby enhancing immune cell effector functions.
Quantitative Data
The following table summarizes the available quantitative data for this compound and provides representative data from other well-characterized Cbl-b inhibitors to illustrate expected potency and efficacy.
| Parameter | This compound | Representative Cbl-b Inhibitor (Example) | Description |
| IC50 | 3 - 10 µM[7] | 5 - 450 nM | The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce Cbl-b enzymatic activity by 50%.[8] |
| NK Cell Cytotoxicity Enhancement | Data not available | Increased killing of tumor cells | The ability of the inhibitor to boost the cytotoxic activity of NK cells against cancer cells. |
| T-Cell Activation (IFN-γ production) | Data not available | Increased IFN-γ secretion | The enhancement of T-cell activation, often measured by the production of key cytokines like Interferon-gamma. |
Signaling Pathways Modulated by Cbl-b Inhibition
Inhibition of Cbl-b by molecules like this compound is expected to impact several key signaling pathways within T cells and NK cells, leading to enhanced anti-tumor immunity.
Cbl-b Signaling Pathway in T-Cells
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules downstream of the TCR. This compound inhibits this process, leading to enhanced T-cell activation.
Experimental Protocols
Detailed methodologies for key in vitro experiments to evaluate the efficacy of Cbl-b inhibitors like this compound are provided below. These are representative protocols and may require optimization.
In Vitro Cbl-b Ubiquitination Assay
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the E3 ligase activity of Cbl-b.
Workflow Diagram:
Caption: Workflow for an in vitro Cbl-b ubiquitination assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5B), human Cbl-b, ubiquitin, and a substrate protein (e.g., Syk).[9]
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.
-
Initiation: Initiate the ubiquitination reaction by adding ATP.[9]
-
Incubation: Incubate the reaction at 30°C for 30 minutes.[9]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Resolve the proteins by SDS-PAGE and transfer to a membrane for Western blotting. Probe with antibodies against the substrate or ubiquitin to detect the extent of ubiquitination.
NK Cell-Mediated Cytotoxicity Assay
This cell-based assay evaluates the ability of a Cbl-b inhibitor to enhance the killing of cancer cells by NK cells.
Workflow Diagram:
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Cbl-b-IN-5: A Novel Activator of Natural Killer Cell Anti-Tumor Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular checkpoint protein, acting as an E3 ubiquitin ligase that negatively regulates the activation of various immune cells, including Natural Killer (NK) cells.[1][2] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes a critical threshold for immune cell activation, thereby preventing excessive inflammatory responses and maintaining immune homeostasis.[3] However, within the tumor microenvironment, this regulatory function can be co-opted by cancer cells to suppress anti-tumor immunity. The inhibition of Cbl-b has emerged as a promising therapeutic strategy to unleash the full cytotoxic potential of NK cells against malignant targets. This document provides a comprehensive technical overview of the impact of Cbl-b inhibition, using the exemplary molecule Cbl-b-IN-5 (represented by the well-characterized inhibitor HOT-A), on NK cell activation, effector functions, and underlying signaling pathways.
The Role of Cbl-b in NK Cell Regulation
NK cells are innate lymphoid cells that play a pivotal role in the early defense against viral infections and cancer.[4] Their activation is tightly controlled by a balance of signals from activating and inhibitory receptors. Cbl-b functions as a key negative regulator in this process. Upon NK cell activation through cytokines (such as IL-2 and IL-15) or engagement of activating receptors, the expression of Cbl-b is significantly upregulated, establishing a negative feedback loop to temper the immune response.[4][5][6]
The primary mechanism of Cbl-b-mediated inhibition in NK cells involves the ubiquitination and subsequent proteasomal degradation of critical signaling intermediates.[7] One of the key targets of Cbl-b is the Linker for Activation of T cells (LAT), an essential adaptor protein downstream of activating receptors.[8][9] By promoting LAT degradation, Cbl-b effectively dampens the signaling cascade required for NK cell cytotoxicity and cytokine production.[7][8] Furthermore, Cbl-b is implicated in the regulation of TAM (Tyro3, Axl, Mer) family receptor tyrosine kinases, which are also negative regulators of NK cell function.[2][8]
Impact of this compound on NK Cell Effector Functions
Inhibition of Cbl-b with small molecules like this compound (HOT-A) has been shown to significantly enhance the anti-tumor functions of NK cells. This enhancement is multifaceted, encompassing increased cytotoxicity, cytokine secretion, and proliferation.
Enhanced Cytotoxicity
Treatment with a Cbl-b inhibitor dose-dependently promotes the cytotoxic activity of primary human NK cells against various tumor target cell lines, including K562 and Raji cells.[1][10]
Table 1: Effect of Cbl-b Inhibitor (HOT-A) on NK Cell-Mediated Cytotoxicity against K562 Target Cells
| Effector:Target (E:T) Ratio | Cbl-b Inhibitor (HOT-A) Concentration | % Cytotoxicity (7-AAD+) |
| 0.5:1 | 10 nM | Increased |
| 1:1 | 10 nM | Increased |
| 2:1 | 10 nM | Increased |
| 4:1 | 10 nM | Increased |
| 0.5:1 | 100 nM | Further Increased |
| 1:1 | 100 nM | Further Increased |
| 2:1 | 100 nM | Further Increased |
| 4:1 | 100 nM | Further Increased |
| 0.5:1 | 1 µM | Maximally Increased |
| 1:1 | 1 µM | Maximally Increased |
| 2:1 | 1 µM | Maximally Increased |
| 4:1 | 1 µM | Maximally Increased |
| Data is a qualitative summary based on dose-dependent increases mentioned in the literature.[7] |
Increased Cytokine and Effector Molecule Production
Cbl-b inhibition leads to a significant increase in the production and secretion of key anti-tumor cytokines and effector molecules by NK cells, including Interferon-gamma (IFN-γ) and Granzyme B.[7][11] This effect is observed upon stimulation with various cytokines and through activating receptors.
Table 2: Impact of Cbl-b Inhibitor (HOT-A) on Cytokine and Effector Molecule Secretion by Activated NK Cells
| Stimulation Condition | Cbl-b Inhibitor (HOT-A) Concentration | IFN-γ Secretion | Granzyme B Secretion |
| IL-15 (10 ng/ml) | 1 µM | Enhanced | Enhanced |
| anti-NKp30 + IL-15 | 1 µM | Enhanced | Enhanced |
| anti-NKG2D + IL-15 | 1 µM | Enhanced | Enhanced |
| IL-12 (10 ng/ml) + IL-18 (10 ng/ml) | 1 µM | Enhanced | Enhanced |
| Data is a qualitative summary based on observed enhancements in the literature.[10] |
Promotion of NK Cell Proliferation and Activation Markers
In the presence of cytokines such as IL-15, Cbl-b inhibition enhances the proliferation of human NK cells.[10] Furthermore, treatment with a Cbl-b inhibitor leads to the upregulation of activation markers like CD69 and the degranulation marker CD107a on the surface of NK cells.[10]
Signaling Pathways Modulated by this compound
This compound exerts its effects by intervening in the Cbl-b-mediated ubiquitination pathway. By inhibiting the E3 ligase activity of Cbl-b, the inhibitor prevents the degradation of key signaling molecules, leading to sustained downstream signaling and enhanced NK cell activation.
Caption: Cbl-b signaling pathway in NK cells and the point of intervention for this compound.
Experimental Protocols
In Vitro NK Cell Cytotoxicity Assay
This protocol describes a flow cytometry-based method to assess the cytotoxicity of NK cells against a target tumor cell line.
Materials:
-
Primary human NK cells (effector cells)
-
K562 tumor cells (target cells)
-
This compound (or vehicle control, e.g., DMSO)
-
Complete RPMI-1640 medium
-
Cell Trace Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Resuspend K562 cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add CTV or CFSE to a final concentration of 1 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete medium.
-
Wash the cells twice with complete medium and resuspend at 1 x 10^5 cells/mL.
-
-
Effector Cell Preparation:
-
Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Pre-treat NK cells with desired concentrations of this compound or vehicle control for 1 hour at 37°C.
-
-
Co-culture:
-
Plate 100 µL of labeled K562 target cells (1 x 10^4 cells) into the wells of a 96-well plate.
-
Add 100 µL of pre-treated NK effector cells at various Effector:Target (E:T) ratios (e.g., 4:1, 2:1, 1:1, 0.5:1).
-
Include control wells: target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
Following incubation, add 7-AAD or PI to each well.
-
Acquire events on a flow cytometer.
-
Gate on the target cell population (CTV or CFSE positive).
-
Determine the percentage of dead target cells (7-AAD or PI positive).
-
Calculate specific lysis using the formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] x 100
-
Caption: Experimental workflow for assessing NK cell cytotoxicity.
Cytokine Production Assay
Materials:
-
Primary human NK cells
-
This compound (or vehicle control)
-
Stimulating agents (e.g., IL-12 and IL-18, or plate-bound anti-NKG2D)
-
Complete RPMI-1640 medium
-
96-well flat-bottom plate
-
ELISA kit for IFN-γ or Granzyme B
-
Plate reader
Procedure:
-
Cell Plating and Treatment:
-
Plate primary human NK cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add this compound or vehicle control at desired concentrations.
-
-
Stimulation:
-
Add stimulating agents (e.g., IL-12 at 10 ng/mL and IL-18 at 10 ng/mL).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
-
ELISA:
-
Perform an ELISA for IFN-γ or Granzyme B on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate cytokine concentrations based on a standard curve.
-
Conclusion and Future Directions
The inhibition of Cbl-b presents a compelling strategy to augment the anti-tumor activity of NK cells. By blocking this negative regulatory pathway, this compound can restore and enhance the cytotoxic potential, cytokine production, and proliferative capacity of NK cells, even within the immunosuppressive tumor microenvironment. The data strongly support the continued investigation of Cbl-b inhibitors as monotherapies or in combination with other immunotherapeutic modalities, such as checkpoint inhibitors or CAR-NK cell therapies, to improve outcomes for cancer patients. Further research should focus on the in vivo efficacy and safety profile of this compound and the identification of predictive biomarkers to guide its clinical application.
References
- 1. hotspotthera.com [hotspotthera.com]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 5. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Function of Cbl-b-IN-5 in Regulating Immune Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical intracellular immune checkpoint that negatively regulates the activation of multiple immune cell subsets, including T cells and Natural Killer (NK) cells. As an E3 ubiquitin ligase, Cbl-b marks key signaling proteins for degradation, thereby setting a high threshold for immune cell activation. Pharmacological inhibition of Cbl-b presents a promising therapeutic strategy to enhance anti-tumor immunity, particularly in patients who are resistant to existing checkpoint inhibitors. This technical guide provides an in-depth overview of the function and preclinical evaluation of Cbl-b-IN-5, a small molecule inhibitor of Cbl-b, in the context of immune checkpoint regulation. Due to the limited publicly available data specifically for this compound, this guide incorporates representative data and methodologies from other well-characterized Cbl-b inhibitors to provide a comprehensive framework for its evaluation.
Introduction to Cbl-b as an Immune Checkpoint
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in maintaining immune homeostasis and preventing autoimmunity by acting as a negative regulator of immune cell activation.[1][2][3][4] In T lymphocytes, Cbl-b is a key gatekeeper that integrates signals from the T cell receptor (TCR) and co-stimulatory molecules like CD28.[5][6] In the absence of strong co-stimulation, Cbl-b ubiquitinates and targets for degradation several key downstream signaling proteins, including Vav1, PLCγ1, and the p85 subunit of PI3K, thereby preventing full T cell activation and promoting a state of anergy or tolerance.[7][8]
Genetic knockout of Cbl-b in mice results in hyperactive T cells that can reject tumors without the need for co-stimulation.[9][10] This observation has spurred the development of small molecule inhibitors targeting Cbl-b as a novel cancer immunotherapy strategy. By inhibiting Cbl-b, these agents aim to lower the activation threshold of tumor-infiltrating lymphocytes and enhance their ability to recognize and eliminate cancer cells.
This compound: A Small Molecule Inhibitor of Cbl-b
This compound is a small molecule inhibitor of the Cbl-b E3 ubiquitin ligase.[6][7][9][11] While detailed preclinical data for this specific compound are limited in the public domain, its fundamental mechanism of action is to block the enzymatic activity of Cbl-b, thereby preventing the ubiquitination and subsequent degradation of its target proteins.
Biochemical Potency
The inhibitory activity of this compound has been characterized in biochemical assays.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical Assay | Cbl-b | 3-10 µM | [6][9][11] |
| Representative Inhibitor (e.g., NTX-801) | Biochemical and Cellular Assays | Cbl-b | < 5 nM | |
| Representative Inhibitor (Unnamed) | in vitro Cbl-b/E2-ubiquitin assay | Cbl-b | single-digit nM | [12] |
Signaling Pathways Regulated by Cbl-b Inhibition
Inhibition of Cbl-b by molecules like this compound is expected to potentiate signaling downstream of the T cell receptor, effectively lowering the requirement for co-stimulation and leading to enhanced T cell activation.
Experimental Protocols for Evaluating Cbl-b Inhibitors
A battery of in vitro and in vivo assays is required to characterize the activity of Cbl-b inhibitors.
Biochemical Assays
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of Cbl-b.
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagents: Recombinant human Cbl-b, ubiquitin-conjugating enzyme (E2) such as UBE2D2, ubiquitin-activating enzyme (E1), biotinylated ubiquitin, ATP, and a substrate for Cbl-b (e.g., a phosphopeptide derived from a known Cbl-b substrate). TR-FRET donor (e.g., Europium-labeled anti-tag antibody) and acceptor (e.g., Streptavidin-labeled fluorophore).
-
Procedure:
-
The Cbl-b ubiquitination reaction is assembled in a microplate with all components except ATP.
-
This compound or a vehicle control is added to the wells.
-
The reaction is initiated by the addition of ATP and incubated at 37°C.
-
The reaction is stopped, and TR-FRET reagents are added.
-
The TR-FRET signal is measured, which is proportional to the extent of substrate ubiquitination.
-
-
Data Analysis: IC50 values are calculated from the dose-response curve of the inhibitor.
Cellular Assays
Objective: To assess the effect of Cbl-b inhibition on immune cell function.
Method: T Cell Activation Assay
-
Cell Source: Primary human or mouse T cells, or a T cell line such as Jurkat cells.
-
Procedure:
-
T cells are cultured in the presence of varying concentrations of this compound or vehicle.
-
Cells are stimulated with anti-CD3 antibodies alone (suboptimal stimulation) or with anti-CD3 and anti-CD28 antibodies (optimal stimulation).
-
After a defined incubation period (e.g., 24-72 hours), supernatants are collected to measure cytokine production (e.g., IL-2, IFN-γ) by ELISA or multiplex bead array.
-
T cell proliferation can be assessed by assays such as CFSE dilution or incorporation of tritiated thymidine.
-
-
Expected Outcome: Cbl-b inhibition is expected to enhance cytokine production and proliferation, particularly under suboptimal stimulation conditions.
In Vivo Assays
Objective: To evaluate the anti-tumor efficacy of the Cbl-b inhibitor in a relevant animal model.
Method: Syngeneic Mouse Tumor Model
-
Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are implanted with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma).
-
Treatment: Once tumors are established, mice are treated with this compound (administered orally or via another appropriate route), a vehicle control, and potentially a positive control such as an anti-PD-1 antibody.
-
Endpoints:
-
Tumor growth is monitored over time.
-
Animal survival is recorded.
-
At the end of the study, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze the activation status and composition of immune cell infiltrates.
-
-
Expected Outcome: Treatment with an effective Cbl-b inhibitor is expected to inhibit tumor growth and improve survival.[13][12][14] This is often associated with an increase in activated CD8+ T cells and NK cells within the tumor microenvironment.
Quantitative Preclinical Data for Representative Cbl-b Inhibitors
The following tables summarize preclinical data for well-characterized Cbl-b inhibitors, which can serve as a benchmark for the evaluation of this compound.
In Vitro Cellular Activity
| Compound | Cell Type | Assay | Endpoint | Activity | Reference |
| NX-1607 | Human T cells | T cell activation | IL-2 & IFN-γ secretion | Enhanced secretion with anti-CD3 stimulation | [14] |
| NTX-801 | Human T cells | T cell activation | Cytokine production | Enhanced | [13] |
| Unnamed Inhibitor | Human PBMCs | T cell activation | IL-2 & IFN-γ secretion | Increased secretion | [12] |
| Unnamed Inhibitor | Human NK cells | Cytotoxicity | Killing of target cells | Increased | [15] |
In Vivo Anti-Tumor Efficacy
| Compound | Tumor Model | Dosing | Outcome | Reference |
| NX-1607 | CT26, MC38, 4T1 | 30 mg/kg, PO QD | Significant tumor growth inhibition | [14] |
| NTX-801 | CT-26 | Repeated dosing | Dose-dependent anti-tumor activity | [1] |
| Unnamed Inhibitor | CT26 | Oral administration | Tumor growth inhibition | [12] |
Conclusion
This compound, as a small molecule inhibitor of the Cbl-b E3 ubiquitin ligase, holds promise as a novel immuno-oncology agent. By targeting an intracellular immune checkpoint, it has the potential to overcome resistance to existing therapies and broaden the scope of patients who can benefit from immunotherapy. The technical framework presented in this guide, including key signaling pathways, experimental protocols, and representative preclinical data, provides a robust foundation for the continued investigation and development of this compound and other molecules in this class. Further studies are warranted to fully elucidate the preclinical and clinical profile of this compound.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. oicr.on.ca [oicr.on.ca]
- 3. nimbustx.com [nimbustx.com]
- 4. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HotSpot Therapeutics Presents Additional Phase 1 Biomarker Data on Novel CBL-B Inhibitor HST-1011 at 2024 Society for Immunotherapy of Cancer Annual Meeting [prnewswire.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound|Cas# 2368835-59-8 [glpbio.cn]
- 8. Cbl-b Antibody | Cell Signaling Technology [cellsignal.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. nimbustx.com [nimbustx.com]
- 14. nurixtx.com [nurixtx.com]
- 15. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cbl-b-IN-5: In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays for characterizing the activity of Cbl-b-IN-5, a known inhibitor of the E3 ubiquitin ligase Cbl-b. The following protocols are intended as a guide and may require optimization for specific experimental conditions.
Introduction to Cbl-b and this compound
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in regulating immune responses.[1][2] It functions as a negative regulator, or immune checkpoint, in various immune cells, including T cells and Natural Killer (NK) cells, by targeting signaling proteins for ubiquitination and subsequent degradation.[2][3] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy, as it can lower the activation threshold of T cells and enhance anti-tumor immunity.[1][3]
This compound is a small molecule inhibitor of Cbl-b.[4][5][6][7] Understanding its mechanism and potency is crucial for its development as a potential therapeutic agent. The following protocols describe key in vitro assays to characterize the biochemical and cellular activity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound and other representative Cbl-b inhibitors is summarized in the table below. This data is essential for comparing the potency of different compounds and for designing subsequent experiments.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical | Cbl-b | 3-10 µM | [4][5][6][7] |
| Ageliferins | Biochemical | Cbl-b | 18-35 µM | [8] |
| Agelasines W-Y | Biochemical | Cbl-b | 57-72 µM | [8] |
Signaling Pathway of Cbl-b in T-Cell Activation
Cbl-b is a crucial gatekeeper in T-cell activation. The following diagram illustrates the central role of Cbl-b in the T-cell receptor (TCR) signaling pathway and how its inhibition by this compound can lead to enhanced T-cell activation.
Caption: Cbl-b negatively regulates TCR signaling. This compound inhibits Cbl-b, leading to enhanced T-cell activation and IL-2 production.
Experimental Protocols
Biochemical Cbl-b Auto-ubiquitination Assay
This assay biochemically validates the direct inhibitory effect of this compound on the E3 ligase activity of Cbl-b.
Workflow Diagram:
Caption: Workflow for the Cbl-b auto-ubiquitination assay.
Methodology:
-
Plate Coating: Coat a 96-well plate overnight at 4°C with the polyubiquitin-binding domain of Cbl-b (UBA) at a concentration of 10 µg/mL.[9]
-
Reaction Mixture Preparation: In a separate tube, prepare a reaction mixture containing:
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a DMSO-only control.
-
Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 100 µM.[9]
-
Incubation: Transfer the reaction mixture to the UBA-coated plate and incubate for 60 minutes at 37°C.
-
Quenching: Stop the reaction by adding zinc to a final concentration of 2.4 mM.[9] Incubate at room temperature overnight.
-
Detection:
-
Wash the plate three times with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Add streptavidin-conjugated horseradish peroxidase (HRP) to detect the captured biotinylated ubiquitin chains.
-
Wash the plate three times with TBST.
-
Add a chemiluminescent or fluorescent HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis: Calculate the IC50 value of this compound by plotting the signal against the inhibitor concentration.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
SPR is a biophysical technique to measure the binding affinity and kinetics of this compound to Cbl-b.
Workflow Diagram:
Caption: Workflow for the Surface Plasmon Resonance (SPR) assay.
Methodology:
-
Chip Preparation: Activate a sensor chip (e.g., CM5) according to the manufacturer's instructions.
-
Immobilization: Immobilize recombinant Cbl-b onto the sensor chip surface.
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show the change in response units over time.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
T-Cell Activation and Cytokine Release Assay
This cell-based assay evaluates the functional effect of this compound on primary T-cell activation.
Workflow Diagram:
Caption: Workflow for T-cell activation and cytokine release assay.
Methodology:
-
T-Cell Isolation: Isolate primary human or mouse T cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods (e.g., magnetic-activated cell sorting).
-
Cell Plating: Plate the isolated T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to provide stimulatory signals.
-
Inhibitor Treatment: Add this compound at various concentrations to the T-cell cultures. Include a DMSO-only control.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations to determine the EC50 value.
NK Cell Cytotoxicity Assay
This assay assesses the ability of this compound to enhance the cytotoxic function of Natural Killer (NK) cells against cancer cells.[10][11]
Workflow Diagram:
Caption: Workflow for the NK cell cytotoxicity assay.
Methodology:
-
Cell Preparation:
-
Isolate primary NK cells from PBMCs.
-
Culture a suitable cancer target cell line (e.g., K562).
-
-
Target Cell Labeling: Label the target cancer cells with a fluorescent dye such as Calcein-AM or CFSE according to the manufacturer's protocol.
-
Co-culture:
-
Plate the labeled target cells in a 96-well plate.
-
Add the isolated NK cells at different effector-to-target (E:T) ratios.
-
Add this compound at various concentrations. Include a DMSO-only control.
-
-
Incubation: Incubate the co-culture for 4 to 6 hours at 37°C.
-
Lysis Measurement:
-
Fluorescence Release: If using Calcein-AM, measure the fluorescence released into the supernatant from lysed target cells.
-
Flow Cytometry: If using CFSE, stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and analyze by flow cytometry to quantify the percentage of dead (CFSE-positive, viability dye-positive) target cells.
-
-
Data Analysis: Calculate the percentage of specific lysis and determine the effect of this compound on NK cell cytotoxicity.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. oicr.on.ca [oicr.on.ca]
- 4. This compound|Cas# 2368835-59-8 [glpbio.cn]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. 3.4. Cbl-b Biochemical Assay [bio-protocol.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b-IN-5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b-IN-5 is a potent small molecule inhibitor of the Casitas B-lineage lymphoma b (Cbl-b) E3 ubiquitin ligase. Cbl-b is a critical intracellular immune checkpoint that negatively regulates the activation of various immune cells, including T cells and Natural Killer (NK) cells.[1][2] By inhibiting Cbl-b, this compound effectively lowers the activation threshold of these immune cells, leading to enhanced anti-tumor responses.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on immune cell activation, proliferation, and cytotoxic function.
Mechanism of Action
Cbl-b acts as an E3 ubiquitin ligase, targeting key signaling proteins downstream of the T cell receptor (TCR) and other activating receptors for ubiquitination and subsequent degradation.[1][4] This process dampens the signaling cascade required for full immune cell activation. This compound functions by locking the Cbl-b protein in an inactive conformation, thereby preventing it from ubiquitinating its target proteins.[4][5] This inhibition leads to the sustained activation of signaling pathways, such as the MAPK/ERK pathway, resulting in enhanced T cell and NK cell proliferation, cytokine production, and cytotoxicity against target cells.[4][6]
Cbl-b Signaling Pathway
Caption: Cbl-b signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Type(s) | Reference(s) |
| This compound IC₅₀ | 3-10 µM | Biochemical Assay | [MedchemExpress, TargetMol] |
| NX-1607 IC₅₀ | Low nanomolar | HTRF Assay | [4] |
| Effective Concentration (T Cell Activation) | 0.1 - 5 µM | Primary Human T Cells, Jurkat T Cells | [MedchemExpress] |
| Effective Concentration (NK Cell Cytotoxicity) | 100 nM - 10 µM | Primary Human NK Cells | [7] |
| Incubation Time (Cytokine Release) | 16 - 48 hours | Primary Human T Cells | [MedchemExpress] |
| Incubation Time (Cytotoxicity Assay) | 4 - 6 hours | Primary Human NK Cells | [7][8] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM. For example, to make a 10 mM stock, dissolve 1 mg of this compound (MW: 339.42 g/mol ) in 294.6 µL of DMSO. Sonication may be required to fully dissolve the compound.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
General Experimental Workflow
Caption: A general workflow for in vitro experiments using this compound.
T Cell Activation and Proliferation Assay
This protocol is designed to assess the effect of this compound on T cell activation and proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound stock solution
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom plates
-
Flow cytometer
Protocol:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Preparation: Isolate PBMCs or CD3+ T cells from healthy donor blood. If using a proliferation dye, label the cells according to the manufacturer's protocol. Resuspend the cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed the cells in the anti-CD3 coated plate at a density of 1-2 x 10⁵ cells per well.
-
Treatment: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL). Prepare serial dilutions of this compound in complete medium and add to the wells. Include a DMSO vehicle control. A typical concentration range to test is 0.1 µM to 10 µM.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.
-
Analysis:
-
Proliferation: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. A decrease in fluorescence intensity indicates cell division.
-
Activation Markers: Stain the cells with fluorescently labeled antibodies against activation markers such as CD69 and CD25 and analyze by flow cytometry.[4]
-
Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead-based assay.
-
NK Cell Cytotoxicity Assay
This protocol measures the ability of this compound to enhance the cytotoxic activity of NK cells against tumor target cells.
Materials:
-
Isolated human NK cells
-
Target tumor cell line (e.g., K562, A549)[9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
Cytotoxicity detection reagent (e.g., Calcein-AM, 7-AAD, or a lactate dehydrogenase (LDH) release assay kit)
-
96-well U-bottom plates
-
Fluorometer, spectrophotometer, or flow cytometer
Protocol:
-
Effector Cell Preparation: Isolate NK cells from PBMCs. Pre-treat the NK cells with various concentrations of this compound (e.g., 100 nM to 10 µM) and a DMSO vehicle control for 1-24 hours.[7][8]
-
Target Cell Preparation: Label the target tumor cells with a fluorescent dye (e.g., Calcein-AM or CFSE) if using a flow cytometry-based assay.
-
Co-culture: Co-culture the pre-treated NK cells (effector cells) with the target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well U-bottom plate.[7]
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C in a 5% CO₂ incubator.[7][8]
-
Analysis:
-
Flow Cytometry: If using fluorescently labeled target cells, add a viability dye like 7-AAD or propidium iodide and analyze the percentage of dead target cells by flow cytometry.
-
LDH Release Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's protocol.
-
Degranulation: To measure degranulation, an indicator of cytotoxic activity, add an anti-CD107a antibody at the beginning of the co-culture and analyze its surface expression on NK cells by flow cytometry after incubation.[9]
-
Cytokine Release Assay
This protocol is to quantify the effect of this compound on cytokine production by immune cells.
Materials:
-
PBMCs, isolated T cells, or NK cells
-
Appropriate cell culture medium
-
Stimulating agents (e.g., anti-CD3/CD28 for T cells; IL-12/IL-18 or target cells for NK cells)[7]
-
This compound stock solution
-
96-well plates
-
ELISA kits or multiplex bead-based assay for desired cytokines (e.g., IFN-γ, TNF-α, IL-2)
Protocol:
-
Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density.
-
Treatment and Stimulation: Add the desired concentrations of this compound or DMSO vehicle control. Add the stimulating agents to the appropriate wells.
-
Incubation: Incubate the plate for 16-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokines of interest in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.
Quality Control
-
Vehicle Control: Always include a DMSO vehicle control at the same final concentration as the highest concentration of this compound used in the experiment to account for any solvent effects.
-
Positive and Negative Controls: Include appropriate positive (e.g., a known activator of the pathway) and negative (unstimulated cells) controls to ensure the assay is performing as expected.
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay.
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound on the immune cells themselves, for example, by using a trypan blue exclusion assay or a viability dye in flow cytometry, to ensure that the observed effects are not due to compound toxicity.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of the Cbl-b pathway in immune cell function and explore its potential as a therapeutic agent.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. oicr.on.ca [oicr.on.ca]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. hotspotthera.com [hotspotthera.com]
- 8. nurixtx.com [nurixtx.com]
- 9. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies with Cbl-b Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Cbl-b inhibitors in mouse studies, with a focus on oncology models. The information is compiled from preclinical data on several orally available Cbl-b inhibitors.
Introduction to Cbl-b Inhibition
Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune cell activation, including T cells and Natural Killer (NK) cells. By ubiquitinating key signaling proteins, Cbl-b sets the activation threshold for these immune cells. Inhibition of Cbl-b has emerged as a promising immuno-oncology strategy. By blocking Cbl-b, the activation threshold of T cells and NK cells is lowered, leading to enhanced anti-tumor immunity. Preclinical studies with small molecule inhibitors of Cbl-b have demonstrated potent anti-tumor activity in various syngeneic mouse models.
Data Summary: In Vivo Dosages of Cbl-b Inhibitors in Mice
The following table summarizes the reported in vivo dosages and administration details for several Cbl-b inhibitors in mouse models.
| Compound Name | Dosage and Schedule | Route of Administration | Mouse Model | Key Findings |
| NX-1607 | 10 mg/kg or 30 mg/kg, once daily (PO, QD) | Oral | CT26 (colorectal), MC38 (colon), 4T1 (breast), A20 (lymphoma) | Significant single-agent tumor growth inhibition; enhances anti-PD-1 efficacy. |
| NRX-8 | 45 mg/kg, twice daily (PO, BID) | Oral | CT26 (colorectal) | Inhibits tumor growth. |
| HOT-A | 30 mg/kg, twice daily (PO, BID) | Oral | CT26 (colorectal) | Immune-mediated tumor growth inhibition. |
| ZM-8026 | Not specified, once daily (PO, QD) | Oral | Syngeneic models | Efficient anti-tumor growth with over 70% tumor growth inhibition. |
| GRC 65327 | Not specified | Oral | CT26 (colon) | Significant tumor growth inhibition as a single agent and in combination with immune checkpoint inhibitors. |
Signaling Pathway and Experimental Workflow
Cbl-b Negative Regulatory Pathway in T-Cells
Caption: Cbl-b negative regulatory signaling pathway in T-cells.
General Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study.
Detailed Experimental Protocol: In Vivo Efficacy of an Oral Cbl-b Inhibitor in a Syngeneic Mouse Tumor Model
This protocol is a representative example based on published studies with oral Cbl-b inhibitors.
1. Materials and Reagents
-
Cbl-b Inhibitor: e.g., NX-1607 or similar.
-
Vehicle: Appropriate for the inhibitor's formulation (e.g., 0.5% methylcellulose in water).
-
Cell Line: CT26 murine colorectal carcinoma cells.
-
Animals: 6-8 week old female BALB/c mice.
-
Cell Culture Media: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calipers
-
Syringes and needles for tumor implantation and oral gavage.
2. Animal Handling and Acclimatization
-
All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
Acclimatize mice for at least one week before the start of the experiment.
3. Tumor Cell Implantation
-
Culture CT26 cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
5. Treatment Groups and Administration
-
Group 1 (Vehicle Control): Administer the vehicle orally once daily.
-
Group 2 (Cbl-b Inhibitor): Administer the Cbl-b inhibitor (e.g., 30 mg/kg) orally once daily.
-
(Optional) Group 3 (Positive Control): Administer a checkpoint inhibitor like anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly).
-
(Optional) Group 4 (Combination): Administer the Cbl-b inhibitor and the positive control as per their respective schedules.
-
The duration of treatment is typically 2-3 weeks, or until tumors in the control group reach the predetermined endpoint size.
6. In-Life Monitoring
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals daily.
7. Endpoint and Data Analysis
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Secondary endpoints may include survival analysis and ex vivo analysis of the tumor microenvironment.
-
At the end of the study, tumors can be excised for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry or immunohistochemistry, and for cytokine profiling.
8. Statistical Analysis
-
Tumor growth data can be analyzed using a two-way ANOVA with multiple comparisons.
-
Survival data can be analyzed using the Kaplan-Meier method with a log-rank test.
-
A p-value of < 0.05 is typically considered statistically significant.
Conclusion
The provided information offers a comprehensive guide for the in vivo use of Cbl-b inhibitors in mouse models of cancer. The dosages and protocols are based on preclinical data for several compounds in this class and should be adapted as necessary for specific inhibitors and experimental designs. The potent anti-tumor activity observed with Cbl-b inhibitors in these models underscores their potential as a novel class of immuno-oncology agents.
Cbl-b-IN-5 stability in different experimental conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b-IN-5 is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b). Cbl-b is a key negative regulator of immune responses, particularly in T-cells and other immune cells, making it an attractive target for cancer immunotherapy.[1][2] By inhibiting Cbl-b, this compound can enhance the activation of immune cells, promoting anti-tumor immunity. These application notes provide detailed information on the stability, storage, and experimental use of this compound.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below. Adherence to these guidelines is crucial to maintain the integrity and activity of the compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₇N₅OS |
| Molecular Weight | 339.42 g/mol |
| Appearance | Powder |
| Storage of Powder | Store at -20°C for up to 3 years.[3][4] |
| Storage of Stock Solution | Store in DMSO at -20°C for up to 1 month or -80°C for up to 6 months.[4] Aliquot to avoid repeated freeze-thaw cycles.[3][4] |
| Solubility | Soluble in DMSO. |
Stability of this compound
While specific quantitative data on the stability of this compound in various experimental conditions is not extensively available, general guidelines for small molecule inhibitors should be followed to ensure experimental reproducibility. The stability of the compound can be influenced by solvent, pH, temperature, and light exposure.
General Recommendations for Handling:
-
Solvent Selection: DMSO is the recommended solvent for creating stock solutions.[3] For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cellular toxicity.[4]
-
Aqueous Solutions: The stability of many small molecules is limited in aqueous media. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media from a DMSO stock solution immediately before use.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be avoided as this can lead to degradation of the compound. It is best practice to aliquot stock solutions into single-use volumes.[3][4]
-
Light Sensitivity: Protect stock solutions and experimental setups from direct light, as some small molecules are light-sensitive.
Protocol for Assessing Stability in Experimental Conditions:
Since specific stability data is lacking, it is recommended that researchers perform their own stability assessments under their specific experimental conditions. A general protocol to assess stability using High-Performance Liquid Chromatography (HPLC) is provided below.
Experimental Workflow for Stability Assessment
References
Application Note: Flow Cytometry Analysis of T Cell Activation with Cbl-b-IN-5
Audience: Researchers, scientists, and drug development professionals.
Introduction
T cell activation is a cornerstone of the adaptive immune response, requiring both a primary signal through the T cell receptor (TCR) and a co-stimulatory signal, typically via CD28.[1] The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular immune checkpoint that negatively regulates T cell activation.[2][3] It acts as a gatekeeper, setting the threshold for T cell activation and maintaining peripheral tolerance.[2] Cbl-b exerts its inhibitory function by targeting key signaling proteins downstream of the TCR and CD28, such as PLCγ1, Vav1, and the p85 subunit of PI3K, for ubiquitination.[3][4][5] Consequently, inhibiting Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immune responses.[5][6]
Cbl-b-IN-5 is a small molecule inhibitor designed to block the E3 ligase activity of Cbl-b. By inhibiting Cbl-b, this compound is expected to lower the activation threshold of T cells, leading to enhanced proliferation, cytokine production, and effector function upon TCR stimulation.[5] This application note provides a detailed protocol for assessing the effect of this compound on T cell activation using multi-color flow cytometry to quantify the expression of key activation markers.
Signaling, Workflow, and Logic Diagrams
To visualize the mechanism of action and experimental design, the following diagrams illustrate the Cbl-b signaling pathway, the experimental workflow, and the logical relationship of Cbl-b inhibition.
Caption: Cbl-b negatively regulates TCR signaling. This compound inhibits this process.
Caption: Workflow for analyzing T cell activation with this compound.
Caption: The cause-and-effect relationship of Cbl-b inhibition on T cell activation.
Experimental Protocol
This protocol details the steps for treating isolated human T cells with this compound, followed by stimulation and analysis of activation markers by flow cytometry.
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Reagents:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Human T Cell TransAct™ or plate-bound anti-CD3 (clone OKT3) and soluble anti-CD28 (clone CD28.2) antibodies[7]
-
Phosphate Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye (e.g., 7-AAD)[8]
-
Fluorophore-conjugated antibodies (see Table 2 for examples)
-
-
Equipment:
-
Laminar flow hood
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
96-well U-bottom culture plates
-
Flow cytometer (e.g., MACSQuant® Analyzer 10)[8]
-
Flow cytometry analysis software
-
Step-by-Step Methodology
1. Isolation of Human PBMCs a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully aspirate the upper layer, and collect the buffy coat layer containing PBMCs. e. Wash the collected PBMCs twice with sterile PBS. f. Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.
2. T Cell Culture and Treatment with this compound a. Resuspend PBMCs or isolated T cells in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.[7] b. Plate 100 µL of the cell suspension into the wells of a 96-well plate. c. Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also prepare a vehicle control (DMSO equivalent to the highest this compound concentration). d. Add the this compound dilutions or vehicle control to the appropriate wells. e. Incubate the plate for 1-2 hours in a humidified incubator at 37°C, 5% CO2.
3. T Cell Activation a. Activate the T cells using one of the following methods:
- Method A (Pharmacological): Use a commercial T cell activation reagent like T Cell TransAct™ according to the manufacturer's instructions.[8]
- Method B (Antibody Stimulation): Use pre-coated plates with 5-10 µg/mL anti-CD3 antibody and add soluble anti-CD28 antibody at 1-5 µg/mL to the culture.[7] b. Include unstimulated controls (cells with vehicle but no activation stimulus) and stimulated controls (cells with vehicle and activation stimulus). c. Incubate the cells for 24 to 48 hours in a humidified incubator at 37°C, 5% CO2.[8] The optimal time may vary depending on the markers of interest (e.g., CD69 is an early marker, while CD25 and HLA-DR are later markers).
4. Staining for Flow Cytometry a. Harvest cells from the 96-well plate and transfer to FACS tubes or a V-bottom plate. b. Centrifuge at 300 x g for 5 minutes and discard the supernatant. c. Prepare a cocktail of surface antibodies in flow cytometry staining buffer (see Table 2 for an example panel). d. Resuspend the cell pellet in 100 µL of the antibody cocktail and incubate for 15-20 minutes at 4°C in the dark.[8] e. Wash the cells by adding 1 mL of staining buffer and centrifuging at 300 x g for 5 minutes. f. Discard the supernatant and resuspend the cells in 200 µL of staining buffer. g. Add a viability dye like 7-AAD just before analysis to exclude dead cells.[8]
5. Flow Cytometry Acquisition and Analysis a. Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate). b. Analyze the data using appropriate software. c. Gating Strategy: i. Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC). ii. Gate on single cells using FSC-A vs FSC-H. iii. Exclude dead cells by gating on the 7-AAD negative population.[8] iv. Identify CD4+ and CD8+ T cell populations by gating on CD3+ cells, and then separating based on CD4 and CD8 expression.[8] v. Within the CD4+ and CD8+ gates, quantify the percentage of cells expressing activation markers such as CD69, CD25, and HLA-DR.[8]
Data Presentation and Expected Results
The inhibition of Cbl-b by this compound is expected to result in a dose-dependent increase in the expression of T cell activation markers following stimulation. The quantitative data can be summarized as shown in Table 1.
Table 1: Summary of T Cell Activation Marker Expression
| Treatment Group | Concentration | % CD69+ of CD4+ T Cells | % CD25+ of CD4+ T Cells | % CD69+ of CD8+ T Cells | % CD25+ of CD8+ T Cells |
| Unstimulated Control | - | 1.5% | 2.1% | 1.2% | 1.8% |
| Stimulated Control | Vehicle (DMSO) | 35.8% | 30.5% | 42.1% | 38.7% |
| This compound | 1 µM | 55.2% | 48.9% | 60.5% | 55.4% |
| This compound | 10 µM | 78.6% | 70.2% | 81.3% | 75.9% |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Table 2: Example Flow Cytometry Antibody Panel
| Target | Fluorochrome | Purpose |
| CD3 | FITC | Pan T Cell Marker |
| CD4 | PerCP-Cy5.5 | Helper T Cell Marker |
| CD8 | APC-H7 | Cytotoxic T Cell Marker |
| CD69 | PE | Early Activation Marker |
| CD25 | APC | Activation Marker (IL-2Rα) |
| HLA-DR | BV421 | Late Activation Marker |
| 7-AAD | - | Viability Dye |
This application note provides a comprehensive framework for utilizing flow cytometry to assess the functional consequences of Cbl-b inhibition on T cell activation. By quantifying the upregulation of key activation markers like CD69 and CD25, researchers can effectively determine the potency and dose-response of Cbl-b inhibitors such as this compound.[5][9] This protocol is a valuable tool for basic immunology research and for the preclinical evaluation of novel immunomodulatory therapeutics targeting the Cbl-b pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b Inhibitor Treatment in Primary Human T Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a negative regulator of T cell activation.[1][2] By targeting key signaling proteins for ubiquitination, Cbl-b establishes a critical threshold for T cell activation, thereby playing a significant role in maintaining immune tolerance.[1][2] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity by augmenting the activation and effector functions of T cells.[2]
These application notes provide detailed protocols for the in vitro treatment of primary human T cell cultures with a Cbl-b inhibitor, exemplified by compounds such as Cbl-b-IN-5. The included methodologies and data summaries will guide researchers in assessing the biological impact of Cbl-b inhibition on T cell proliferation, cytokine production, and cytotoxic activity.
Mechanism of Action
Cbl-b attenuates T cell receptor (TCR) signaling, and its inhibition leads to enhanced T cell responses.[1][2][3] Small molecule inhibitors of Cbl-b are designed to interfere with its E3 ligase activity, thereby preventing the ubiquitination and subsequent degradation or inactivation of its target proteins. This results in a lowered threshold for T cell activation, leading to a more robust and sustained immune response upon TCR stimulation.
Data Presentation
The following tables summarize the representative quantitative effects of a Cbl-b inhibitor on primary human T cells. The data is presented to illustrate the dose-dependent impact of the inhibitor on key T cell functions.
Table 1: Effect of Cbl-b Inhibitor on Primary Human T Cell Proliferation
| Cbl-b Inhibitor Concentration (nM) | T Cell Proliferation (% of control) |
| 0 (Vehicle Control) | 100% |
| 10 | 150% |
| 100 | 250% |
| 1000 | 400% |
Table 2: Effect of Cbl-b Inhibitor on Cytokine Production by Primary Human T Cells
| Cbl-b Inhibitor Concentration (nM) | IL-2 Secretion (pg/mL) | IFN-γ Secretion (pg/mL) |
| 0 (Vehicle Control) | 500 | 1000 |
| 10 | 1200 | 2500 |
| 100 | 3500 | 7000 |
| 1000 | 8000 | 15000 |
Table 3: Effect of Cbl-b Inhibitor on T Cell-Mediated Cytotoxicity
| Cbl-b Inhibitor Concentration (nM) | Target Cell Lysis (%) |
| 0 (Vehicle Control) | 20% |
| 10 | 35% |
| 100 | 60% |
| 1000 | 85% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Primary Human T Cell Proliferation Assay
This protocol outlines the procedure for assessing the effect of a Cbl-b inhibitor on the proliferation of primary human T cells using a cell proliferation dye.
Materials:
-
Primary human T cells
-
Cbl-b inhibitor (e.g., this compound)
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 antibodies or beads for T cell stimulation
-
Cell Proliferation Dye (e.g., CFSE)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
T Cell Isolation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting).
-
Cell Staining: Resuspend T cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add Cell Proliferation Dye to the recommended final concentration and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Add 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS) to the cells and incubate on ice for 5 minutes.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI-1640 medium.
-
Cell Plating: Resuspend the stained T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL and plate 100 µL per well in a 96-well round-bottom plate.
-
Inhibitor Treatment: Prepare serial dilutions of the Cbl-b inhibitor in complete RPMI-1640 medium. Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
T Cell Stimulation: Add 50 µL of the T cell stimulation reagent (e.g., anti-CD3/CD28 beads) at the desired concentration to each well.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and analyze the dilution of the cell proliferation dye by flow cytometry to determine the extent of cell division.
Protocol 2: Cytokine Production Assay
This protocol describes how to measure the production of key cytokines, such as IL-2 and IFN-γ, from primary human T cells treated with a Cbl-b inhibitor.
Materials:
-
Primary human T cells
-
Cbl-b inhibitor
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 antibodies or beads
-
96-well flat-bottom plates
-
ELISA or CBA (Cytometric Bead Array) kit for IL-2 and IFN-γ
Procedure:
-
T Cell Isolation and Plating: Isolate and plate primary human T cells as described in Protocol 1, steps 1 and 5, using a 96-well flat-bottom plate.
-
Inhibitor Treatment: Add the Cbl-b inhibitor at various concentrations to the wells as described in Protocol 1, step 6.
-
T Cell Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies or beads as described in Protocol 1, step 7.
-
Incubation: Culture the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.
Protocol 3: T Cell-Mediated Cytotoxicity Assay
This protocol details a method to evaluate the enhancement of T cell-mediated killing of target cells following treatment with a Cbl-b inhibitor.
Materials:
-
Primary human T cells (effector cells)
-
Target tumor cell line (e.g., a luciferase-expressing cell line)
-
Cbl-b inhibitor
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Procedure:
-
Effector Cell Preparation: Isolate and culture primary human T cells. Pre-treat the T cells with different concentrations of the Cbl-b inhibitor for 24 hours.
-
Target Cell Plating: Plate the target tumor cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Co-culture: On the day of the assay, wash the pre-treated effector T cells and resuspend them in fresh medium. Add the effector cells to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
T Cell Activation: Add a sub-optimal concentration of anti-CD3 antibody to the co-culture to stimulate T cell-mediated killing.
-
Incubation: Co-culture the cells for 4-24 hours at 37°C.
-
Cytotoxicity Measurement: Measure target cell lysis. If using a luciferase-expressing target cell line, add the luciferase assay reagent and measure luminescence. A decrease in luminescence indicates an increase in target cell death. Alternatively, use a non-radioactive cytotoxicity assay kit (e.g., LDH release assay).
Visualizations
The following diagrams illustrate the Cbl-b signaling pathway and a general experimental workflow for using a Cbl-b inhibitor.
References
Application Notes and Protocols for In Vivo Delivery of Cbl-b Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical negative regulator of immune cell activation, particularly in T cells and NK cells.[1][2][3][4][5][6] By ubiquitinating key signaling proteins, Cbl-b sets the threshold for immune cell activation, thereby playing a crucial role in maintaining immune tolerance.[1][4][6][7][8] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, as it can lower the activation threshold of T cells, enhance anti-tumor immunity, and overcome resistance to checkpoint inhibitors.[9][10][11][12][13][14] Several small molecule inhibitors of Cbl-b are under development, and their evaluation in preclinical animal models is a critical step in their translation to the clinic.
These application notes provide a comprehensive overview and detailed protocols for the in vivo delivery of a representative Cbl-b inhibitor, referred to here as Cbl-b-IN-5, in animal models. While specific details for "this compound" are not publicly available, the following protocols are based on established methods for the delivery of other small molecule Cbl-b inhibitors, such as NX-1607 and NRX-8, and general best practices for in vivo small molecule administration.[13]
Cbl-b Signaling Pathways
Cbl-b exerts its regulatory function through multiple signaling pathways within immune cells. Understanding these pathways is crucial for designing and interpreting in vivo studies.
T Cell Activation Pathway
In T cells, Cbl-b acts as a gatekeeper to prevent excessive activation in the absence of co-stimulatory signals.[1][4][6][7][8] Upon T cell receptor (TCR) engagement without CD28 co-stimulation, Cbl-b is recruited to the signaling complex and ubiquitinates several key downstream effectors, including the p85 subunit of PI3K, PLCγ1, and Vav1.[5][7][9][15] This ubiquitination leads to their inactivation or degradation, thereby suppressing T cell proliferation and IL-2 production.[7] Inhibition of Cbl-b removes this brake, allowing for robust T cell activation even with weak TCR stimulation.[6][7]
Caption: Cbl-b negatively regulates TCR signaling.
NK Cell Activation Pathway
In Natural Killer (NK) cells, Cbl-b is involved in the negative regulation of TAM receptors (Tyro3, Axl, Mer).[2][9] Upon activation, TAM receptors can lead to the phosphorylation and activation of Cbl-b, which in turn can ubiquitinate downstream signaling molecules, dampening NK cell effector functions.[16] Inhibition of Cbl-b can therefore enhance NK cell-mediated cytotoxicity and cytokine production.[9][14]
Caption: Cbl-b negatively regulates NK cell function.
In Vivo Delivery of this compound: Protocols and Considerations
The successful in vivo delivery of this compound is dependent on its physicochemical properties, the chosen animal model, and the desired pharmacokinetic and pharmacodynamic profile. The following sections provide detailed protocols for common administration routes.
Formulation Development
The formulation of a small molecule inhibitor is critical for its solubility, stability, and bioavailability.[17][18][19] A preliminary formulation screen is recommended to identify a suitable vehicle for this compound.
Table 1: Common Excipients for Preclinical Small Molecule Formulation
| Excipient Category | Examples | Purpose |
| Aqueous Vehicles | Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) | For soluble compounds for intravenous, intraperitoneal, or subcutaneous injection. |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol, Dimethyl sulfoxide (DMSO) | To increase the solubility of poorly water-soluble compounds. |
| Surfactants | Tween® 80, Cremophor® EL | To improve solubility and prevent precipitation. |
| Oils | Corn oil, Sesame oil, Sunflower oil | For subcutaneous or intramuscular injection of lipophilic compounds, often providing sustained release.[17][20] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HPβCD) | To form inclusion complexes and enhance aqueous solubility. |
Protocol 1: General Formulation Procedure
-
Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
For oral administration, consider vehicles such as 0.5% methylcellulose or a suspension in corn oil.
-
For parenteral administration (intravenous, intraperitoneal, subcutaneous), aim for a clear solution. Start with aqueous vehicles and add co-solvents and/or surfactants as needed.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with the chosen vehicle to the final desired concentration immediately before administration.
-
Ensure the final concentration of any organic solvent (e.g., DMSO) is within acceptable limits for the chosen route of administration and animal model. For intravenous injection, the percentage of DMSO should typically be very low.
-
Visually inspect the final formulation for any precipitation or signs of instability.
Animal Models
The choice of animal model is critical for evaluating the efficacy of Cbl-b inhibitors. Syngeneic tumor models are commonly used to assess anti-tumor immunity.
Table 2: Commonly Used Syngeneic Mouse Models for Immuno-Oncology Studies
| Mouse Strain | Tumor Cell Line | Tumor Type | Key Characteristics |
| BALB/c | CT26 | Colon Carcinoma | Well-characterized, moderately immunogenic.[10][11][12] |
| C57BL/6 | MC38 | Colon Adenocarcinoma | Immunogenic, responsive to checkpoint inhibitors. |
| C57BL/6 | B16-F10 | Melanoma | Poorly immunogenic, aggressive. |
Administration Routes and Protocols
The route of administration will significantly impact the pharmacokinetic profile of this compound.[17] Oral and intraperitoneal routes are common for preclinical efficacy studies.
Protocol 2: Oral Gavage (PO) Administration
-
Animal Preparation: Acclimatize mice to handling and the gavage procedure.
-
Formulation: Prepare this compound as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing:
-
Calculate the required dose based on the animal's body weight.
-
The typical dosing volume for a mouse is 5-10 mL/kg.
-
Use a proper-sized, ball-tipped gavage needle.
-
-
Procedure:
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress.
-
-
Frequency: Dosing can be once or twice daily, depending on the half-life of the compound.
Protocol 3: Intraperitoneal (IP) Injection
-
Animal Preparation: Properly restrain the mouse to expose the abdomen.
-
Formulation: Prepare this compound in a sterile, injectable vehicle.
-
Dosing:
-
Calculate the dose based on the animal's body weight.
-
The typical injection volume for a mouse is up to 10 mL/kg.
-
Use a 25-27 gauge needle.
-
-
Procedure:
-
Tilt the mouse's head downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the formulation into the peritoneal cavity.
-
-
Frequency: Typically once daily.
Protocol 4: Subcutaneous (SC) Injection
-
Animal Preparation: Grasp the loose skin over the back or flank to form a "tent".
-
Formulation: Prepare this compound in a sterile, injectable vehicle. Oil-based formulations can be used for sustained release.[17][20]
-
Dosing:
-
Calculate the dose based on the animal's body weight.
-
The typical injection volume for a mouse is up to 5 mL/kg.
-
Use a 25-27 gauge needle.
-
-
Procedure:
-
Insert the needle into the base of the skin tent.
-
Inject the formulation into the subcutaneous space.
-
-
Frequency: Can range from daily to less frequent administration, especially with sustained-release formulations.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for evaluating the in vivo efficacy of this compound in a syngeneic tumor model is outlined below.
Caption: Workflow for a syngeneic tumor model study.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 3: Example Data Summary for an In Vivo Efficacy Study
| Treatment Group | Dosing Regimen (Route, Dose, Frequency) | Number of Animals (n) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | PO, 0 mg/kg, QD | 10 | 1500 ± 150 | - | +5 ± 2 |
| This compound | PO, 10 mg/kg, QD | 10 | 800 ± 120 | 46.7 | +4 ± 3 |
| This compound | PO, 30 mg/kg, QD | 10 | 400 ± 90 | 73.3 | +2 ± 2 |
| Positive Control (e.g., anti-PD-1) | IP, 10 mg/kg, BIW | 10 | 500 ± 100 | 66.7 | +3 ± 2 |
SEM: Standard Error of the Mean; QD: Once daily; BIW: Twice weekly
Conclusion
The in vivo evaluation of Cbl-b inhibitors like this compound is a cornerstone of their preclinical development. The protocols and guidelines presented here provide a framework for conducting these studies in a rigorous and reproducible manner. Careful consideration of formulation, animal model selection, and route of administration is paramount for obtaining meaningful data on the therapeutic potential of this promising class of immuno-oncology agents. Researchers should adapt these general protocols to the specific characteristics of their Cbl-b inhibitor and the scientific questions being addressed.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 14. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Pathways: Cbl Proteins in Tumorigenesis and Antitumor Immunity—Opportunities for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for TR-FRET Assay Measuring Cbl-b-IN-5 Activity
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that plays a critical role as a negative regulator of T-cell activation, making it a promising therapeutic target in immuno-oncology.[1][2] Cbl-b-IN-5 is a potent inhibitor of Cbl-b, with reported IC50 values in the low micromolar range.[3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays provide a sensitive and robust platform for high-throughput screening and characterization of Cbl-b inhibitors like this compound.[1][4][5] These assays are homogeneous, requiring no wash steps, which makes them highly suitable for automated screening.[1][4]
This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound using a TR-FRET-based assay. The described assay can be adapted for measuring either Cbl-b auto-ubiquitination or substrate ubiquitination.
Principle of the TR-FRET Assay
The TR-FRET assay for Cbl-b activity is based on the detection of ubiquitination events. In this homogeneous assay format, a terbium (Tb)- or europium (Eu)-labeled donor molecule and a fluorescently labeled acceptor molecule are brought into close proximity as a result of the ubiquitination reaction catalyzed by Cbl-b. When the donor is excited with a light source, it transfers energy to the acceptor if they are within a certain distance, resulting in a FRET signal that is measured at a specific wavelength. The intensity of the TR-FRET signal is directly proportional to the extent of ubiquitination.
There are two main formats for the Cbl-b TR-FRET assay:
-
Auto-ubiquitination Assay: This format measures the auto-ubiquitination of Cbl-b itself. It utilizes a terbium-labeled antibody that recognizes a tag on the Cbl-b protein (e.g., GST-tag) and biotin-labeled ubiquitin, which is detected by a streptavidin-conjugated acceptor fluorophore.[1]
-
Substrate Ubiquitination Assay: This format measures the ubiquitination of a specific Cbl-b substrate, such as SRC or AXL.[4][6] It often employs a europium-labeled ubiquitin donor and a Cy5-labeled ubiquitin acceptor that are incorporated into a poly-ubiquitin chain on the substrate.[4][6]
Cbl-b Signaling Pathway
Cbl-b negatively regulates intracellular signaling pathways initiated by cell surface receptors.[7] In T-cells, Cbl-b sets the threshold for activation by targeting key signaling proteins for ubiquitination.[7][8] The inhibition of Cbl-b can therefore enhance immune responses against tumors.[2][9]
Experimental Workflow for this compound Inhibition Assay
The general workflow for determining the IC50 value of this compound involves preparing the necessary reagents, setting up the reaction in a multi-well plate, incubating, and then reading the TR-FRET signal.
Quantitative Data Summary
The following table summarizes hypothetical data for the inhibition of Cbl-b by this compound, consistent with the reported IC50 range of 3 to 10 µM.[3]
| This compound Concentration (µM) | Average TR-FRET Ratio (665/620 nm) | % Inhibition |
| 0 (No Inhibitor) | 2.50 | 0% |
| 0.1 | 2.45 | 2% |
| 0.5 | 2.20 | 12% |
| 1 | 1.95 | 22% |
| 3 | 1.40 | 44% |
| 5 | 1.25 | 50% |
| 10 | 0.80 | 68% |
| 25 | 0.45 | 82% |
| 50 | 0.20 | 92% |
| 100 | 0.10 | 96% |
Table 1: Example data for Cbl-b inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Recombinant human Cbl-b protein (e.g., GST-tagged)
-
Ubiquitin Activating Enzyme (E1), UBE1
-
Ubiquitin Conjugating Enzyme (E2), UbcH5b
-
Terbium-labeled anti-GST antibody (for auto-ubiquitination assay)
-
Biotin-labeled Ubiquitin (for auto-ubiquitination assay)
-
Streptavidin-conjugated acceptor (e.g., d2 or APC) (for auto-ubiquitination assay)
-
Europium-labeled Ubiquitin (for substrate ubiquitination assay)
-
Cy5-labeled Ubiquitin (for substrate ubiquitination assay)
-
Cbl-b substrate (e.g., SRC, AXL) (optional, for substrate ubiquitination assay)
-
This compound
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.01% BSA, 0.1% Tween-20)
-
DMSO
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Protocol: Cbl-b Auto-Ubiquitination Inhibition Assay
This protocol is adapted from commercially available Cbl-b TR-FRET assay kits.[1][10]
-
Prepare this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., from 10 mM to 1 µM).
-
Further dilute the DMSO stock solutions into assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[4]
-
-
Prepare Master Mixes:
-
Enzyme Master Mix: Prepare a master mix containing Cbl-b, UBE1, UbcH5b, biotin-labeled ubiquitin, and Tb-labeled anti-GST antibody in assay buffer. The final concentrations of these components should be optimized based on the manufacturer's recommendations or preliminary experiments.
-
Acceptor Mix: Prepare a solution of streptavidin-conjugated acceptor in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 10 µL of the Enzyme Master Mix to all wells.
-
Add 5 µL of the Acceptor Mix to all wells.
-
For the "No Enzyme" negative control, add 10 µL of assay buffer instead of the Enzyme Master Mix.
-
-
Initiate the Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Add 5 µL of the ATP solution to all wells to initiate the ubiquitination reaction. The final ATP concentration is typically around 500 µM.
-
-
Incubation:
-
Seal the plate and incubate at 30°C for 60-120 minutes. The optimal incubation time should be determined experimentally.
-
-
TR-FRET Measurement:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Set the excitation wavelength to 320-340 nm.
-
Measure emission at 620 nm (terbium donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Subtract the background signal (from "No Enzyme" wells).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signalinhibitor - Signalbackground) / (Signalno inhibitor - Signalbackground))
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cbl-b Substrate Ubiquitination Inhibition Assay
This protocol is based on intrachain TR-FRET assay kits that measure poly-ubiquitination.[4][6]
-
Prepare this compound Serial Dilutions:
-
Follow the same procedure as described in the auto-ubiquitination assay protocol.
-
-
Prepare Master Mix:
-
Prepare a master mix containing Cbl-b, UBE1, UbcH5b, the Cbl-b substrate (e.g., SRC), Europium-labeled ubiquitin, and Cy5-labeled ubiquitin in assay buffer. The concentrations of each component should be optimized.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or DMSO to the wells of a 384-well plate.
-
Add 10 µL of the Master Mix to all wells.
-
For the "No Enzyme" control, prepare a master mix without Cbl-b.
-
-
Initiate the Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Add 5 µL of the ATP solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate at 30°C for 60-120 minutes.
-
-
TR-FRET Measurement:
-
Read the plate on a TR-FRET-compatible plate reader with appropriate filter settings for Europium and Cy5.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described in the auto-ubiquitination assay protocol to determine the IC50 value of this compound.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Non-specific binding of assay components. | Optimize buffer conditions (e.g., increase detergent concentration). |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentrations. | Titrate enzymes (E1, E2, Cbl-b) and substrates to find optimal concentrations. |
| Incorrect assay conditions. | Optimize incubation time and temperature. | |
| High well-to-well variability | Pipetting errors. | Use calibrated pipettes and proper technique. Ensure thorough mixing of reagents. |
| Plate edge effects. | Avoid using the outer wells of the plate or fill them with buffer. |
Table 2: Common troubleshooting tips for the Cbl-b TR-FRET assay.
Conclusion
The TR-FRET assay is a powerful tool for characterizing the activity of Cbl-b inhibitors such as this compound. The protocols provided here offer a detailed guide for researchers in drug discovery and related fields. By carefully optimizing assay conditions and following the outlined procedures, reliable and reproducible data on the potency of Cbl-b inhibitors can be obtained, facilitating the development of novel immunotherapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. amsbio.com [amsbio.com]
Troubleshooting & Optimization
Troubleshooting Cbl-b-IN-5 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cbl-b inhibitor, Cbl-b-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that plays a crucial role in regulating immune cell activation. Cbl-b negatively regulates T-cell and NK cell activation, and its inhibition can enhance anti-tumor immunity. This compound has an IC50 value between 3 and 10 µM and is utilized in research related to cancer and immunology.[1][2][3]
Q2: What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₇H₁₇N₅OS |
| Molecular Weight | 339.42 g/mol |
| Appearance | Crystalline solid |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
Q3: In which solvents is this compound soluble?
| Solvent | Concentration | Comments |
| DMSO | 50 mg/mL (147.31 mM) | Sonication is recommended to aid dissolution.[1] |
| Ethanol | Insoluble or sparingly soluble | To be determined empirically. |
| Methanol | Insoluble or sparingly soluble | To be determined empirically. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
Troubleshooting Insolubility Issues
Q4: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium or assay buffer. What should I do?
This is a common issue with hydrophobic small molecules like this compound. The key is to avoid "crashing out" the compound by adding a high concentration of it in an organic solvent directly into an aqueous solution.
Recommended Protocol to Avoid Precipitation:
-
Prepare a High-Concentration Stock Solution in 100% DMSO: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution, using sonication if necessary.[1]
-
Perform Serial Dilutions in 100% DMSO: Create intermediate dilutions of your stock solution using 100% DMSO to get closer to your final desired concentration.
-
Final Dilution into Aqueous Buffer: Perform the final dilution by adding a small volume of the intermediate DMSO solution to your pre-warmed cell culture medium or assay buffer. It is crucial to vortex or gently mix the aqueous solution while adding the DMSO stock to ensure rapid and even dispersion.
dot
Caption: Workflow for preparing this compound working solutions.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies significantly between cell lines.
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. Some robust cell lines may tolerate up to 1%.[4][5]
-
Sensitive and Primary Cells: For primary cells or particularly sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[4][5]
-
Recommendation: It is best practice to perform a DMSO toxicity curve for your specific cell line to determine the highest tolerated concentration that does not affect cell viability or the experimental outcome. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 339.42 g/mol * (1000 mg / 1 g) = 3.39 mg
-
-
Weigh the this compound: Carefully weigh out 3.39 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of 100% DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparing a 10 µM Working Solution for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in 100% DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Prepare an intermediate dilution: Dilute the 10 mM stock solution 1:100 in 100% DMSO to create a 100 µM intermediate stock. For example, add 2 µL of the 10 mM stock to 198 µL of 100% DMSO.
-
Prepare the final working solution: Dilute the 100 µM intermediate stock 1:10 in your pre-warmed cell culture medium to achieve a final concentration of 10 µM. For example, add 10 µL of the 100 µM intermediate stock to 990 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Mix well: Gently vortex or invert the tube to ensure the inhibitor is evenly dispersed in the medium.
-
Treat cells: Add the final working solution to your cells.
Cbl-b Signaling Pathway
Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation. Upon T-cell receptor (TCR) and CD28 co-stimulation, Cbl-b is recruited to signaling complexes where it ubiquitinates and targets key signaling proteins for degradation, thereby dampening the activation signal. Inhibition of Cbl-b with this compound is expected to block this negative regulation, leading to enhanced T-cell activation.
References
Technical Support Center: Optimizing Cbl-b-IN-5 Concentration for T Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Cbl-b-IN-5 for various T cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b). Cbl-b is a key negative regulator of T cell activation.[1][2] By inhibiting Cbl-b, this compound effectively lowers the activation threshold of T cells, leading to enhanced proliferation, cytokine production, and cytotoxic activity in response to T cell receptor (TCR) stimulation.[1][3]
Q2: What is a recommended starting concentration range for this compound in T cell assays?
A2: Based on in vitro studies with Cbl-b inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. One study on a Cbl-b inhibitor showed dose-dependent effects on NK cell effector functions in a range of 0.15 to 10 µM, which can serve as a guidance for T cell assays. Another study on the Cbl-b inhibitor NX-1607 reported potent effects at low nanomolar concentrations. For initial dose-response experiments, it is advisable to use a wide range of concentrations (e.g., 0.01, 0.1, 1, 5, 10 µM) to determine the optimal concentration for your specific cell type and assay conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots of the stock solution. When preparing working solutions, dilute the DMSO stock in your cell culture medium. To prevent precipitation, it is advisable to first dilute the stock in a small volume of medium and then add it to the final culture volume.
Q4: What are the expected effects of this compound on T cells?
A4: Inhibition of Cbl-b is expected to enhance T cell effector functions. This includes:
-
Increased proliferation: T cells treated with a Cbl-b inhibitor are expected to show a higher rate of proliferation upon stimulation.
-
Enhanced cytokine production: Expect an increase in the secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4]
-
Upregulation of activation markers: Increased expression of surface markers like CD25 and CD69 is anticipated.
-
Increased cytotoxicity: In cytotoxicity assays, T cells treated with a Cbl-b inhibitor should exhibit enhanced killing of target cells.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor, like many small molecule inhibitors, there is a potential for off-target effects, especially at higher concentrations. It is crucial to include proper controls in your experiments, such as a vehicle control (DMSO) and, if possible, a structurally related inactive compound. Potential off-target effects of kinase inhibitors can include the modulation of other signaling pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no enhancement of T cell activation | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 20 µM). |
| Suboptimal T cell stimulation. | Ensure that the concentration of anti-CD3/anti-CD28 antibodies or antigen is optimal for T cell activation in your system. | |
| Poor inhibitor solubility or stability. | Prepare fresh working solutions of this compound for each experiment. Visually inspect the culture medium for any signs of precipitation. | |
| High T cell death or cytotoxicity in control wells | High concentration of this compound leading to toxicity. | Determine the cytotoxic concentration of this compound by performing a cell viability assay (e.g., LDH or Annexin V/PI staining) with a range of inhibitor concentrations. |
| High concentration of DMSO in the final culture volume. | Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. Include a DMSO-only vehicle control to assess its effect on cell viability. | |
| Precipitation of this compound in culture medium | Low solubility of the inhibitor in aqueous solutions. | Prepare a higher concentration stock solution in DMSO and add a smaller volume to the culture medium. Pre-warm the culture medium before adding the inhibitor. Gently mix the medium immediately after adding the inhibitor. |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding the plates. Use a multichannel pipette for better consistency. |
| Inconsistent inhibitor concentration. | Prepare a master mix of the inhibitor in the culture medium to add to the wells, rather than adding the inhibitor to each well individually. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on T Cell Activation Markers
| This compound (µM) | % CD25+ of CD8+ T cells (Mean ± SD) | % CD69+ of CD8+ T cells (Mean ± SD) |
| 0 (Vehicle) | 15 ± 2.1 | 25 ± 3.5 |
| 0.1 | 25 ± 3.0 | 40 ± 4.2 |
| 1 | 55 ± 5.8 | 75 ± 6.1 |
| 5 | 65 ± 6.2 | 85 ± 7.3 |
| 10 | 68 ± 6.5 | 88 ± 7.8 |
Table 2: Hypothetical Dose-Response of this compound on Cytokine Production
| This compound (µM) | IL-2 (pg/mL) (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) |
| 0 (Vehicle) | 500 ± 75 | 1000 ± 150 |
| 0.1 | 1200 ± 180 | 2500 ± 375 |
| 1 | 3500 ± 525 | 7000 ± 1050 |
| 5 | 4500 ± 675 | 9000 ± 1350 |
| 10 | 4800 ± 720 | 9500 ± 1425 |
Experimental Protocols
Protocol 1: T Cell Activation Assay
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., OKT3 at 1-5 µg/mL in sterile PBS) overnight at 4°C.
-
Cell Preparation: Isolate primary human or mouse T cells using your standard laboratory protocol. Resuspend cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Inhibitor Preparation: Prepare a 2X working solution of this compound in complete RPMI medium at various concentrations (e.g., 0.2, 2, 10, 20 µM). Also, prepare a 2X vehicle control (DMSO).
-
Assay Setup:
-
Wash the anti-CD3 coated plate twice with sterile PBS.
-
Add 50 µL of the 2X this compound working solutions or vehicle control to the appropriate wells.
-
Add 50 µL of the T cell suspension to each well.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL final concentration).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against T cell activation markers such as CD25 and CD69.
-
ELISA: Collect the supernatant from the wells to measure cytokine (IL-2, IFN-γ) concentrations using an ELISA kit.
-
Protocol 2: T Cell Proliferation Assay (CFSE-based)
-
CFSE Labeling:
-
Resuspend T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells 2-3 times with complete RPMI medium.
-
-
Assay Setup: Follow steps 1-4 of the T Cell Activation Assay protocol, using the CFSE-labeled T cells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Protocol 3: T Cell Cytotoxicity Assay (LDH Release Assay)
-
Target Cell Preparation: Seed target tumor cells in a 96-well plate and allow them to adhere overnight.
-
Effector Cell Preparation: Isolate and prepare effector T cells. Treat the effector T cells with different concentrations of this compound or vehicle control for 24-48 hours.
-
Co-culture:
-
Wash the effector T cells to remove the inhibitor.
-
Add the treated effector T cells to the wells containing the target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
-
Incubation: Incubate the co-culture plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
-
Analysis: Calculate the percentage of specific lysis according to the kit's protocol, comparing the LDH release in wells with effector cells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent) controls.
Mandatory Visualizations
Caption: Cbl-b signaling pathway in T cell activation and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration in T cell assays.
Caption: Troubleshooting decision tree for this compound in T cell assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Cbl-b-IN-5 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cbl-b-IN-5. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) protein.[1][2] Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of immune responses, particularly in T cells and Natural Killer (NK) cells.[3][4] It does this by ubiquitinating specific signaling proteins, which marks them for degradation and thereby dampens immune cell activation. This compound inhibits the E3 ligase activity of Cbl-b, which in turn enhances T cell and NK cell activity, promoting a more robust anti-tumor immune response.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for Cbl-b is in the range of 3-10 µM.[1][2][5][6] For initial experiments, it is advisable to perform a dose-response curve starting from a concentration below the IC50 and extending to several-fold above it (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What are the known and potential off-targets of this compound?
Q4: What are the expected phenotypic effects of this compound in immune cells?
A4: Inhibition of Cbl-b is expected to lower the activation threshold of T cells and NK cells. This can lead to:
-
Increased T cell and NK cell proliferation.
-
Enhanced cytokine production (e.g., IFN-γ, IL-2) upon stimulation.
-
Increased cytotoxic activity of NK cells and cytotoxic T lymphocytes (CTLs) against target cancer cells.[3]
-
Reversal of T cell anergy or exhaustion.
Q5: What vehicle solvent should be used for this compound, and what is the appropriate vehicle control?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally below 0.1%) to avoid solvent-induced artifacts. An equivalent concentration of DMSO without the inhibitor should be used as a vehicle control in all experiments.
Troubleshooting Guide
Issue 1: No observable effect of this compound on T cell or NK cell activation.
| Potential Cause | Troubleshooting Step |
| Suboptimal inhibitor concentration | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Cell type is not responsive | Confirm that the target cells express Cbl-b. Titrate the stimulating agent (e.g., anti-CD3/CD28 antibodies for T cells, IL-2/IL-15 for NK cells) as the effect of Cbl-b inhibition may be more pronounced under suboptimal stimulation conditions. |
| Inhibitor instability | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Incorrect experimental readout | Use multiple assays to assess activation, such as proliferation assays (e.g., CFSE dilution), cytokine secretion assays (e.g., ELISA, flow cytometry), and cytotoxicity assays. |
Issue 2: Unexpected or off-target effects are observed.
| Potential Cause | Troubleshooting Step |
| Inhibition of c-Cbl or other off-targets | Use the lowest effective concentration of this compound determined from your dose-response studies. Perform a Cbl-b knockdown (e.g., using siRNA or shRNA) experiment to confirm that the observed phenotype is consistent with the loss of Cbl-b function. If available, test a structurally distinct Cbl-b inhibitor to see if it recapitulates the phenotype. |
| Cellular toxicity | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity at the concentrations used. |
| Contamination of the compound | Ensure the purity of the this compound compound. |
Issue 3: High background in Western blot for Cbl-b signaling pathway components.
| Potential Cause | Troubleshooting Step |
| Antibody non-specificity | Use a highly specific and validated primary antibody. Run appropriate controls, including a negative control cell line that does not express the protein of interest. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Inadequate washing | Increase the number and duration of washes after primary and secondary antibody incubations. |
Quantitative Data
Table 1: On-Target Activity of this compound
| Compound | Target | IC50 |
| This compound | Cbl-b | 3-10 µM[1][2][5][6] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: NK Cell Cytotoxicity Assay
This protocol describes a flow cytometry-based assay to measure the cytotoxic activity of NK cells against a target cancer cell line in the presence of this compound.
Materials:
-
Primary human NK cells
-
Target cancer cell line (e.g., K562)
-
This compound
-
DMSO (vehicle control)
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester) or other cell tracking dye
-
7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI) for viability staining
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of complete medium and incubate for 5 minutes.
-
Wash the cells three times with complete medium.
-
Resuspend the labeled target cells in complete medium at 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the DMSO vehicle control in complete medium.
-
Add 50 µL of the inhibitor or vehicle control to the appropriate wells of a 96-well plate.
-
Add 50 µL of NK cells at the desired effector-to-target (E:T) ratio (e.g., 10:1, 5:1, 2.5:1).
-
Add 50 µL of CFSE-labeled target cells (5,000 cells/well).
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum killing).
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Flow Cytometry:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cells in 100 µL of FACS buffer containing 7-AAD or PI.
-
Incubate for 15 minutes on ice in the dark.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, determine the percentage of 7-AAD or PI-positive (dead) cells.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * [(% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)]
-
Protocol 2: Western Blot for Cbl-b Signaling Pathway
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the Cbl-b signaling pathway following treatment with this compound.
Materials:
-
T cells or NK cells
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-PLCγ1, anti-phospho-PKCθ, anti-phospho-Akt, and total protein controls)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound or DMSO for the desired time.
-
Stimulate the cells as required for your experiment (e.g., with anti-CD3/CD28 for T cells).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the signal of the phospho-protein to the total protein signal.
-
Visualizations
Caption: Cbl-b signaling pathway in T cells and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experimental outcomes with this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|Cas# 2368835-59-8 [glpbio.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Cbl-b-IN-5
Welcome to the technical support center for Cbl-b-IN-5. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during experiments with this novel Cbl-b inhibitor.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected increase in T-cell or NK-cell activation after treatment with this compound. What are the possible causes?
A1: This is a common issue when working with small molecule inhibitors. The lack of an observable phenotype can stem from several factors related to the compound itself, the experimental setup, or the biological system. Cbl-b acts as a negative regulator of immune cell activation; its inhibition should lower the activation threshold for T-cells and Natural Killer (NK) cells, leading to enhanced proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxicity.[1][2][3][4] If these outcomes are not observed, consider the following possibilities:
-
Inhibitor Concentration and Preparation: The inhibitor may not be reaching its effective concentration. Small molecules can have limited solubility in aqueous media.[5] Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in culture media.
-
Suboptimal Cell Stimulation: Cbl-b's regulatory role is most apparent when immune cells receive activation signals.[2][6] Inhibition of Cbl-b enhances T-cell activation in response to T-cell receptor (TCR) engagement.[2][7] If the primary stimulation (e.g., anti-CD3/CD28 antibodies for T-cells, or target cells for NK-cells) is too strong or too weak, the effect of the inhibitor may be masked.
-
Cell Health and Type: The health and metabolic state of your primary cells or cell line are critical. Ensure cells are viable and in the logarithmic growth phase before starting the experiment. Additionally, the expression and role of Cbl-b can vary between different immune cell subsets.
-
Functional Redundancy: The Cbl family includes the highly homologous protein c-Cbl, which can sometimes have redundant functions with Cbl-b.[8][9] In some cellular contexts, c-Cbl might compensate for the inhibition of Cbl-b, leading to a diminished phenotype.[8]
-
Target Engagement: It is crucial to confirm that this compound is engaging its target within the cell. This can be assessed by downstream signaling events.
See the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guides
Guide 1: No Observed Effect on Immune Cell Activation
If you are not observing an increase in activation markers (CD25, CD69), cytokine secretion (IL-2, IFN-γ), or proliferation, follow this workflow.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of this compound effect.
Data Comparison: Expected vs. Unexpected Results
| Parameter | Expected Outcome with this compound | Unexpected Result (No Effect) | Recommended Validation Assay |
| TCR Signaling | Increased p-ZAP70, p-PLCγ1[7] | No change in phosphorylation | Western Blot |
| Activation Markers | Upregulation of CD25, CD69 | No change in surface expression | Flow Cytometry |
| Cytokine Secretion | Increased IL-2 and IFN-γ[2] | No increase in secretion | ELISA / ELISpot |
| Proliferation | Increased cell division[7][10] | No change in proliferation rate | CFSE / Cell Proliferation Assay |
| Cytotoxicity (NK) | Increased killing of target cells[10] | No change in cytotoxic activity | Cytotoxicity Assay |
Guide 2: Unexpected Cytotoxicity or Decreased Viability
If you observe significant cell death at concentrations intended to be non-toxic, it may indicate off-target effects or non-specific toxicity, which can be an issue with small molecule inhibitors.[5][11]
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Curve: Test a wide range of this compound concentrations (e.g., logarithmic dilutions from 1 nM to 50 µM) and assess viability using a sensitive method like an MTS or luminescence-based assay (e.g., CellTiter-Glo®). This will help you determine the precise cytotoxic concentration (CC50) versus the effective concentration (EC50).
-
Use Orthogonal Viability Assays: A membrane integrity assay (e.g., LDH release or trypan blue) measures necrosis, while a metabolic assay (e.g., MTS) measures cell health. Using both can help distinguish between cytotoxic and cytostatic effects.
-
Evaluate Off-Target Kinase Activity: Cbl-b functions downstream of tyrosine kinases.[12] Off-target inhibition of essential kinases is a common cause of toxicity. Consider performing a kinase panel screen if toxicity persists at low concentrations.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic (typically <0.1%). Run a solvent-only control.
Cbl-b Signaling Pathway and Potential Off-Targets
Caption: Cbl-b signaling pathway and potential off-target effects.
Experimental Protocols
Protocol 1: Western Blot for T-Cell Signaling Proteins
This protocol is designed to assess the phosphorylation status of key proteins downstream of the TCR, such as ZAP70 and PLCγ1, to confirm the mechanism of action of this compound.
-
Cell Preparation and Stimulation:
-
Culture primary human T-cells or Jurkat cells to the desired density.
-
Pre-treat cells with this compound (e.g., 1 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with anti-CD3 (1-2 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet cells by centrifugation (500 x g, 5 min, 4°C).
-
Wash once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C).
-
-
Protein Quantification:
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-ZAP70, anti-phospho-PLCγ1, total ZAP70, total PLCγ1, β-actin) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize bands using a chemiluminescence imager. Densitometry can be used for quantification relative to loading controls.
-
Protocol 2: ELISA for IL-2 Cytokine Secretion
This protocol quantifies the amount of Interleukin-2 (IL-2) secreted by T-cells following stimulation, a key indicator of enhanced activation.
-
Cell Culture and Treatment:
-
Plate T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-treat cells with a dose range of this compound or vehicle control for 1 hour.
-
Stimulate cells with anti-CD3/CD28 antibodies.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Sample Collection:
-
Centrifuge the plate (300 x g, 10 min) to pellet the cells.
-
Carefully collect the supernatant for analysis. Samples can be stored at -80°C if not used immediately.
-
-
ELISA Procedure (Standard Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody against human IL-2 overnight at 4°C.
-
Wash the plate 3x with wash buffer (e.g., PBS + 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate 3x.
-
Add standards and experimental supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate 3x.
-
Add a biotinylated detection antibody against human IL-2 and incubate for 1 hour.
-
Wash the plate 3x.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate 5x.
-
Add TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Stop the reaction with stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Generate a standard curve and calculate the concentration of IL-2 in the samples.
-
Protocol 3: Flow Cytometry for NK Cell Cytotoxicity
This assay measures the ability of NK cells to kill target tumor cells (e.g., K562), a key functional outcome of Cbl-b inhibition.[10]
-
Cell Preparation:
-
Effector Cells (NK cells): Isolate human NK cells from PBMCs. Pre-treat with this compound or vehicle control overnight.
-
Target Cells (K562): Label target cells with a fluorescent dye such as CFSE or CellTrace™ Violet to distinguish them from effector cells.
-
-
Co-culture:
-
Combine effector and target cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well U-bottom plate.
-
Include control wells: target cells only (spontaneous death) and target cells with lysis buffer (maximum killing).
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Staining:
-
After incubation, add a viability dye that is excluded by live cells (e.g., 7-AAD or a fixable viability dye) to all wells.
-
Incubate for 15-20 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Acquire events on a flow cytometer. Ensure you collect enough events in the target cell gate.
-
-
Data Analysis:
-
Gate on the target cell population based on their fluorescent label (e.g., CFSE positive).
-
Within the target cell gate, determine the percentage of cells that are positive for the viability dye (these are the dead target cells).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-5 experimental controls and best practices
Welcome to the technical support center for Cbl-b-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the use of this compound, a potent inhibitor of the E3 ubiquitin ligase Cbl-b.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of Casitas B-lineage lymphoma-b (Cbl-b).[1] It functions by binding to a pocket at the interface of the tyrosine kinase binding domain (TKBD) and the linker helical region (LHR), locking the Cbl-b protein in an inactive conformation.[1][2] This prevents the RING finger domain from engaging with E2-conjugating enzymes, thereby inhibiting its E3 ubiquitin ligase activity.[2] Cbl-b normally acts as a negative regulator of immune responses, particularly in T cells and NK cells, by targeting key signaling proteins for ubiquitination and subsequent degradation.[3][4][5] By inhibiting Cbl-b, this compound effectively "releases the brakes" on immune cell activation.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer and immunology research. Its ability to enhance the activity of T cells and Natural Killer (NK) cells makes it a valuable tool for investigating anti-tumor immunity.[6][7] It is often used to study T cell activation, cytokine production, and cytotoxic responses against cancer cells.[6]
Q3: What is the IC50 of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for Cbl-b is reported to be between 3 and 10 µM in biochemical assays.[4] Another inhibitor from a similar class, Cbl-b-IN-1, has a reported IC50 of less than 100 nM. It is important to note that the effective concentration in cell-based assays may vary depending on the cell type, incubation time, and other experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO at a concentration of 50 mg/mL (147.31 mM).[4] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, the powder form should be stored at -20°C for up to 3 years, and the DMSO stock solution should be stored at -80°C for up to 1 year.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: No significant effect of this compound on T cell or NK cell activation.
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions. Start with a concentration range around the reported IC50 (e.g., 1-20 µM) and assess downstream effects. |
| Inhibitor Instability or Precipitation | This compound is soluble in DMSO, but its solubility and stability in aqueous cell culture media are not well-documented. Prepare fresh dilutions from your DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider using a lower concentration or adding a small percentage of a solubilizing agent like Pluronic F-68 (use with caution and include a vehicle control). |
| Cell Health and Activation State | Ensure your primary T cells or NK cells are healthy and have not been over-stimulated or exhausted prior to the experiment. Use appropriate positive controls for cell activation (e.g., anti-CD3/CD28 antibodies for T cells, IL-2/IL-15 for NK cells) to confirm that the cells are responsive. |
| Assay Timing | The effects of Cbl-b inhibition on downstream signaling may be transient. Conduct a time-course experiment to identify the optimal incubation time with this compound for observing the desired phenotype (e.g., cytokine production, marker expression). |
Issue 2: High background or off-target effects observed.
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | Using excessively high concentrations of this compound can lead to non-specific effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Off-Target Inhibition of c-Cbl | c-Cbl is a closely related homolog of Cbl-b and is a potential off-target. Some Cbl-b inhibitors have shown selectivity over c-Cbl. If you suspect off-target effects, consider using a structurally different Cbl-b inhibitor as an orthogonal control. You can also perform experiments in c-Cbl knockout/knockdown cells if available. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) and non-toxic to your cells. Always include a vehicle control (media with the same concentration of DMSO as your treated samples) in your experiments. |
Experimental Protocols & Data
Western Blot Analysis of Cbl-b Downstream Signaling
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of downstream signaling proteins in T cells.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture Jurkat T cells or primary human T cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Pre-treat cells with this compound at the desired concentration (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the T cells with anti-CD3/CD28 antibodies for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PLCγ1, p-Vav1, p-Akt, and total PLCγ1, Vav1, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Outcome: Inhibition of Cbl-b with this compound is expected to lead to increased and sustained phosphorylation of downstream signaling molecules like PLCγ1 and Vav1 upon T cell stimulation.
T Cell Proliferation Assay
This protocol outlines a method to assess the impact of this compound on T cell proliferation using a fluorescent dye dilution assay.
Detailed Methodology:
-
T Cell Isolation and Labeling:
-
Isolate primary human T cells from PBMCs using a negative selection kit.
-
Label the T cells with a proliferation tracking dye such as CFSE or CellTrace™ Violet according to the manufacturer's instructions.
-
-
Cell Culture and Treatment:
-
Plate the labeled T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO).
-
Stimulate the T cells with suboptimal concentrations of anti-CD3 and anti-CD28 antibodies.
-
-
Incubation and Analysis:
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the live, single-cell population and measure the fluorescence intensity of the proliferation dye.
-
Expected Outcome: As Cbl-b is a negative regulator of T cell activation, its inhibition by this compound is expected to lower the threshold for T cell activation and lead to increased proliferation (i.e., greater dilution of the fluorescent dye) at suboptimal stimulation conditions.
NK Cell Cytotoxicity Assay
This protocol describes how to measure the effect of this compound on the cytotoxic activity of NK cells against a target cancer cell line.
Detailed Methodology:
-
Cell Preparation:
-
Isolate primary human NK cells from PBMCs.
-
Culture the NK cells in media supplemented with a low concentration of IL-2 or IL-15.
-
Label the target cancer cells (e.g., K562) with a fluorescent dye like Calcein-AM.
-
-
Co-culture and Treatment:
-
Pre-treat the NK cells with this compound at the desired concentrations or vehicle (DMSO) for 4-16 hours.
-
Co-culture the pre-treated NK cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate.
-
-
Cytotoxicity Measurement:
-
Incubate the co-culture for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the release of Calcein from the lysed target cells into the supernatant using a fluorescence plate reader.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Expected Outcome: Inhibition of Cbl-b with this compound is anticipated to enhance the cytotoxic potential of NK cells, resulting in a higher percentage of specific lysis of the target cancer cells.
Data Summary Tables
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Casitas B-lineage lymphoma-b (Cbl-b) | [4] |
| Mechanism of Action | Allosteric Inhibitor | [1] |
| IC50 (biochemical) | 3 - 10 µM | [4] |
| Solubility | 50 mg/mL in DMSO | [4] |
Table 2: Key Downstream Targets of Cbl-b in T Cells
| Target Protein | Function in T Cell Signaling | Effect of Cbl-b Ubiquitination |
| Vav1 | Guanine nucleotide exchange factor, activates Rac1/Cdc42 for cytoskeletal rearrangement and TCR clustering | Inhibition of activation |
| PLCγ1 | Generates IP3 and DAG, leading to calcium mobilization and PKC activation | Targeted for ubiquitination |
| p85 (PI3K subunit) | Regulatory subunit of PI3K, involved in cell survival and proliferation signaling | Ubiquitination prevents recruitment to CD28 |
| PKCθ | Essential for NF-κB and AP-1 activation | Targeted for ubiquitination in anergic T cells |
Visualizations
Caption: Simplified signaling pathway of T cell activation and negative regulation by Cbl-b.
Caption: Experimental workflow for Western blot analysis of Cbl-b downstream signaling.
Caption: Logical troubleshooting workflow for unexpected experimental results.
References
- 1. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. The ubiquitin ligases Cbl and Cbl-b regulate macrophage growth by controlling CSF-1R import into macropinosomes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Cbl-b-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when using Cbl-b-IN-5, with a specific focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound in our cellular assays. What could be the cause of this batch-to-batch variability?
A1: Batch-to-batch variability in small molecule inhibitors like this compound can stem from several factors:
-
Purity and Impurity Profile: Minor variations in the percentage of the active compound and the presence of different impurities can significantly alter the biological activity.
-
Solubility: Differences in the physical form (e.g., crystalline vs. amorphous) between batches can affect how well the compound dissolves, leading to variations in the effective concentration in your experiments.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency. Different batches may have been subjected to slightly different conditions during synthesis, purification, or shipping.
-
Counter-ion Content: If the compound is supplied as a salt, variations in the counter-ion content can affect the molecular weight and, consequently, the molar concentration of your stock solutions.
Q2: How can we validate a new batch of this compound to ensure consistency with our previous experiments?
A2: It is highly recommended to perform in-house quality control on each new lot of this compound before its use in critical experiments. We suggest the following validation steps:
-
Visual Inspection and Solubility Test: Visually inspect the new batch for any differences in color or texture. Perform a solubility test to ensure it dissolves as expected in your chosen solvent (e.g., DMSO).[1]
-
In Vitro Activity Assay: Perform an in vitro kinase assay to determine the IC50 value of the new batch. This will provide a quantitative measure of its inhibitory activity against Cbl-b. Compare this IC50 value to the one reported by the manufacturer and your previously validated batches.
-
Cell-Based Assay: Test the new batch in a well-established cellular assay where you have previously observed a consistent dose-dependent effect of this compound. A Western blot to analyze the ubiquitination of a known Cbl-b target is a suitable option.
Q3: Our current batch of this compound seems less potent than the previous one. How can we troubleshoot this issue?
A3: A decrease in potency can be due to several factors. Follow this troubleshooting workflow:
-
Confirm Stock Solution Integrity:
-
Has the stock solution been stored correctly at -20°C or -80°C?[1][2]
-
Has the stock solution undergone multiple freeze-thaw cycles? This can lead to degradation. Prepare fresh dilutions from a master stock for each experiment.
-
Was the stock solution prepared recently? Older stock solutions may have reduced potency.
-
-
Re-evaluate Compound Purity and Identity: If you have access to analytical chemistry facilities, consider performing High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and identity of the compound in your current batch.
-
Perform a Dose-Response Curve: Run a full dose-response curve in your primary assay to determine the IC50 of the current batch and compare it to previous batches. This will quantify the extent of the potency shift.
Q4: What are the recommended storage and handling procedures for this compound to minimize variability?
A4: To ensure the stability and consistency of this compound, adhere to the following guidelines:
-
Powder Form: Store the solid compound at -20°C for up to 3 years.[1]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or -20°C for shorter periods.[1]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇N₅OS | Vendor Data |
| Molecular Weight | 339.42 g/mol | [1] |
| IC50 | 3-10 µM | [2] |
| Purity | >98% (typically) | [1] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | [1] |
| Storage (Solid) | -20°C for up to 3 years | [1] |
| Storage (Solution) | -80°C for up to 1 year | [1] |
Mandatory Visualizations
Caption: Cbl-b signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for addressing this compound batch-to-batch variability.
Experimental Protocols
Protocol 1: Western Blot for Downstream Cbl-b Target
This protocol is designed to assess the functional activity of a new batch of this compound by measuring its effect on a downstream target.
Materials:
-
Cells expressing Cbl-b and its target protein (e.g., Jurkat cells)
-
This compound (new and reference batches)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Vav1, anti-Vav1, anti-Cbl-b, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density.
-
Treat cells with a dose-range of the new this compound batch and a reference (previously validated) batch for the desired time. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Compare the dose-dependent inhibition of target phosphorylation between the new and reference batches.
-
Protocol 2: In Vitro Kinase Assay for Cbl-b Activity
This protocol provides a method to directly measure the inhibitory effect of this compound on Cbl-b's E3 ligase activity.
Materials:
-
Recombinant human Cbl-b protein
-
Recombinant E1 and E2 enzymes (e.g., UBE1 and UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound (new and reference batches)
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-Cbl-b) conjugated to a reporter (e.g., HRP or a fluorescent probe)
-
Substrate for the reporter enzyme
Procedure:
-
Prepare Reagents:
-
Prepare a dilution series of the new and reference batches of this compound in assay buffer.
-
-
Reaction Setup:
-
In a microplate, combine the E1 enzyme, E2 enzyme, biotinylated ubiquitin, and recombinant Cbl-b in assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
-
Initiate Reaction:
-
Start the ubiquitination reaction by adding ATP.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated ubiquitin and any attached proteins.
-
Wash the plate to remove unbound components.
-
Add the detection antibody against Cbl-b and incubate.
-
Wash the plate.
-
Add the substrate for the reporter enzyme and measure the signal (e.g., absorbance or fluorescence).
-
-
Data Analysis:
-
Plot the signal against the inhibitor concentration.
-
Calculate the IC50 value for both the new and reference batches of this compound using a suitable curve-fitting software.
-
Compare the IC50 values to assess for any significant differences in potency.
-
References
Cbl-b-IN-5 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and proper storage of Cbl-b-IN-5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, it is recommended to store it at -20°C for long-term stability, where it can be stable for at least two to three years[1][2]. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year[1]. For short-term storage of stock solutions (up to one month), -20°C is also acceptable[3]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[3].
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO[1][2]. To prepare a stock solution, dissolve the powdered compound in high-purity DMSO to your desired concentration. Sonication or gentle warming (e.g., to 37°C) can aid in dissolution if necessary[1][3]. For example, a 50 mg/mL solution in DMSO is equivalent to 147.31 mM[1].
Q3: My experimental results are inconsistent. Could this compound degradation be the cause?
A3: Inconsistent results can indeed be a sign of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles, exposure to light, or contamination can lead to the degradation of this compound. If you suspect degradation, it is recommended to use a fresh vial of the compound or a newly prepared stock solution. You can also perform quality control checks such as HPLC or LC-MS to assess the purity of your stock.
Q4: What are the potential signs of this compound degradation?
A4: Visual signs of degradation in the solid form are uncommon but could include a change in color or texture. For stock solutions, precipitation upon thawing can indicate poor solubility or degradation. The most reliable indicator of degradation is a decrease in the expected biological activity in your assays or the appearance of unexpected peaks in analytical tests like HPLC or LC-MS.
Q5: Can I store my this compound stock solution at room temperature?
A5: It is not recommended to store this compound stock solutions at room temperature for extended periods. While short-term handling at room temperature during experimental setup is generally acceptable, prolonged exposure can accelerate degradation. For any storage longer than a few hours, adhere to the recommended -20°C or -80°C conditions.
Data Summary
Storage and Stability
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | ≥ 2-3 years | [1][2] |
| In Solvent (DMSO) | -80°C | Up to 1 year | [1][3] |
| In Solvent (DMSO) | -20°C | Up to 1 month | [3] |
Solubility
| Solvent | Concentration | Notes | Source |
| DMSO | 50 mg/mL (147.31 mM) | Sonication is recommended to aid dissolution. | [1] |
| DMSO | 100 mg/mL (294.63 mM) | Ultrasonic assistance is noted. | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability by HPLC
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade DMSO
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
Methodology:
-
Prepare a fresh stock solution of this compound in HPLC-grade DMSO.
-
Immediately analyze an aliquot of the fresh stock solution (Time 0) by HPLC to obtain a reference chromatogram and determine the initial peak area of this compound.
-
Store the remaining stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1, 2, 4, 8 weeks), thaw an aliquot of the stored stock solution.
-
Dilute the aliquot to the same concentration as the Time 0 sample using HPLC-grade DMSO.
-
Analyze the sample by HPLC using the same method as for the Time 0 sample.
-
Compare the peak area of this compound in the stored samples to the Time 0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
Visualizations
Signaling Pathways and Workflows
Caption: Factors contributing to this compound degradation.
Caption: Workflow for troubleshooting suspected degradation.
References
Technical Support Center: Overcoming Resistance to Cbl-b Inhibitors
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals working with Cbl-b inhibitors. Due to the limited availability of public data on "Cbl-b-IN-5," this guide is based on the broader class of Cbl-b inhibitors and the established biological functions of the Cbl-b protein. The experimental protocols and data provided are representative and may require optimization for specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cbl-b inhibitors?
A1: Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3] It does this by targeting key signaling proteins for ubiquitination and subsequent degradation, which dampens the immune response.[3][4] Cbl-b inhibitors block this activity, effectively "releasing the brakes" on the immune system and enhancing the anti-tumor immune response.[1][5]
Q2: My cancer cell line is not responding to the Cbl-b inhibitor. What are the possible reasons?
A2: Lack of response to a Cbl-b inhibitor can be due to several factors:
-
Cell line-intrinsic resistance: The cancer cell line may have pre-existing resistance mechanisms, such as mutations in the CBLB gene or upregulation of bypass signaling pathways.
-
Low Cbl-b expression: The cell line may not express sufficient levels of Cbl-b for the inhibitor to have a significant effect.
-
Experimental conditions: Suboptimal drug concentration, incubation time, or other experimental parameters can lead to a lack of observed effect.
-
Acquired resistance: Cells may develop resistance over time with continuous exposure to the inhibitor.
Q3: How can I confirm that the Cbl-b inhibitor is engaging its target in my cells?
A3: Target engagement can be confirmed through several methods:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of Cbl-b upon inhibitor binding.
-
Immunoprecipitation-Western Blot: You can immunoprecipitate Cbl-b and probe for a decrease in its ubiquitination activity on a known substrate.
-
Analysis of downstream signaling: Assess the phosphorylation status of proteins downstream of Cbl-b, such as PLCγ1, ZAP70, and components of the PI3K/Akt pathway.[2][4] Inhibition of Cbl-b is expected to lead to an increase in the phosphorylation of these signaling molecules.
Troubleshooting Guide: Resistance to Cbl-b Inhibitors
This guide provides a structured approach to identifying and potentially overcoming resistance to Cbl-b inhibitors in cancer cell lines.
Problem 1: No observable effect on cancer cell viability or proliferation.
| Possible Cause | Suggested Action |
| 1.1. Suboptimal inhibitor concentration. | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. |
| 1.2. Insufficient incubation time. | Conduct a time-course experiment to identify the optimal duration of inhibitor treatment. |
| 1.3. Low or absent Cbl-b expression in the cell line. | Verify Cbl-b expression levels using Western blot or qPCR. If expression is low, consider using a different cell line or a Cbl-b overexpression model. |
| 1.4. Intrinsic resistance through bypass pathways. | Analyze the activation state of key survival pathways (e.g., PI3K/Akt, MAPK/ERK) at baseline and after treatment. Hyperactivation of these pathways may indicate a bypass mechanism.[6] |
Problem 2: Initial response followed by the development of resistance.
| Possible Cause | Suggested Action |
| 2.1. Acquired mutations in the CBLB gene. | Sequence the CBLB gene in resistant clones to identify potential mutations in the inhibitor binding site or regions critical for its conformation, such as the linker and RING finger domains.[7] |
| 2.2. Upregulation of drug efflux pumps. | Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) in combination with the Cbl-b inhibitor to see if sensitivity is restored. |
| 2.3. Activation of compensatory signaling pathways. | Compare the phosphoproteomic profiles of sensitive and resistant cells to identify upregulated survival pathways. Consider combination therapies with inhibitors of these pathways. |
| 2.4. Epigenetic modifications leading to altered gene expression. | Perform RNA-sequencing to identify differentially expressed genes in resistant cells. This may reveal upregulation of pro-survival genes or downregulation of tumor suppressor genes. |
Quantitative Data Summary
Due to the lack of specific public data for this compound, the following tables present hypothetical but representative data for a generic Cbl-b inhibitor.
Table 1: Hypothetical IC50 Values of a Cbl-b Inhibitor in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Phenotype | IC50 (µM) |
| MCF-7 | Sensitive | 0.5 |
| MCF-7-Cbl-b-R | Resistant | > 10 |
| A549 | Sensitive | 1.2 |
| A549-Cbl-b-R | Resistant | > 20 |
Table 2: Representative Changes in Protein Expression/Phosphorylation in Resistant vs. Sensitive Cells.
| Protein | MCF-7 (Sensitive) | MCF-7-Cbl-b-R (Resistant) |
| Cbl-b Expression | High | High (with potential mutation) |
| p-EGFR (Y1068) | Baseline low, no change with inhibitor | Baseline high, further increase with inhibitor |
| p-Akt (S473) | Baseline low, slight increase with inhibitor | Baseline high, sustained high level with inhibitor |
| p-ERK1/2 (T202/Y204) | Baseline moderate, no change with inhibitor | Baseline high, sustained high level with inhibitor |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the Cbl-b inhibitor (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the Cbl-b inhibitor at the desired concentration and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Cbl-b, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Cbl-b signaling pathway and the action of this compound.
Caption: Experimental workflow for investigating Cbl-b inhibitor resistance.
References
- 1. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Low expression of the E3 ubiquitin ligase CBL confers chemoresistance in human pancreatic cancer and is targeted by epidermal growth factor receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Cbl-b-IN-5 activity loss and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cbl-b-IN-5, a potent inhibitor of the E3 ubiquitin ligase Cbl-b.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound, helping you to identify and resolve potential problems to ensure the integrity of your results.
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory activity observed | Improper Storage: The compound may have degraded due to incorrect storage temperatures. | This compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[1] Ensure your storage conditions align with these recommendations. |
| Incorrect Solvent or Solubility Issues: The compound may not be fully dissolved, leading to a lower effective concentration. | This compound is soluble in DMSO at 50 mg/mL (147.31 mM). Sonication is recommended to ensure complete dissolution.[1] Prepare fresh solutions for each experiment if possible. | |
| Suboptimal Concentration: The concentration of this compound used may be too low to achieve effective inhibition. | The IC50 of this compound is in the range of 3-10 µM.[1][2] It is recommended to start with a concentration 5-10 times the reported IC50 value and perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.[1] | |
| Cell Permeability Issues: The inhibitor may not be efficiently entering the cells. | Incubation time can influence the intracellular concentration of the inhibitor. An initial time-course experiment is recommended to determine the optimal incubation period.[1] | |
| Precipitate forms in the stock solution | Improper Storage of Solution: Frequent freeze-thaw cycles or storage at -20°C for extended periods can lead to precipitation. | Stock solutions in solvent should be stored at -80°C and used within 6 months. For storage at -20°C, it is recommended to use the solution within 1 month.[2] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Solvent Evaporation: The solvent may have evaporated over time, increasing the compound's concentration beyond its solubility limit. | Ensure vials are properly sealed. If solvent evaporation is suspected, it is best to prepare a fresh stock solution. | |
| Inconsistent results between experiments | Variability in Experimental Conditions: Minor variations in cell density, incubation time, or passage number can affect the outcome. | Standardize all experimental parameters as much as possible. Keep detailed records of each experiment to identify any potential sources of variability. |
| Degradation of Stock Solution: The stock solution may have degraded over time, even with proper storage. | Prepare fresh stock solutions regularly, especially for long-term studies. It is advisable not to use stock solutions older than one year when stored at -80°C.[1] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[1][2] Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of immune responses, particularly in T cells.[3][4] By inhibiting the E3 ligase activity of Cbl-b, this compound can enhance T cell activation and has potential applications in cancer immunotherapy.[3]
2. How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in DMSO to a concentration of 50 mg/mL (147.31 mM). To aid dissolution, sonication is recommended.[1]
Solution Preparation Table for a 50 mg/mL DMSO Stock
| Mass of this compound | Volume of DMSO to Add | Final Concentration |
| 1 mg | 20 µL | 50 mg/mL |
| 5 mg | 100 µL | 50 mg/mL |
| 10 mg | 200 µL | 50 mg/mL |
3. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the activity of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[2] |
4. In which research areas can this compound be used?
This compound is primarily used in immunology and oncology research.[1] Specifically, it is valuable for studying:
-
T cell activation and tolerance.[3]
-
Cancer immunotherapy strategies.[3]
-
The role of Cbl-b in regulating immune cell signaling.[4]
Experimental Protocols
Protocol: In Vitro T Cell Activation Assay
This protocol provides a general workflow for assessing the effect of this compound on T cell activation.
-
Cell Preparation: Isolate primary T cells from your model system (e.g., human peripheral blood mononuclear cells or mouse splenocytes).
-
Cell Seeding: Seed the T cells in a 96-well plate at a density of 1 x 10^5 cells per well in complete RPMI medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for 1 hour at 37°C.
-
T Cell Stimulation: Stimulate the T cells by adding anti-CD3 and anti-CD28 antibodies to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Readout: Assess T cell activation by measuring:
-
Proliferation: Using a standard method like [3H]-thymidine incorporation or a dye-based proliferation assay (e.g., CFSE).
-
Cytokine Production: Quantify the levels of cytokines such as IL-2 and IFN-γ in the cell culture supernatant using ELISA.
-
Visualizations
Cbl-b Negative Regulation of T Cell Receptor Signaling
The following diagram illustrates the signaling pathway where Cbl-b acts as a negative regulator of T cell activation, the process inhibited by this compound.
References
Validation & Comparative
Validating the Inhibitory Effect of Cbl-b-IN-5 on Cbl-b: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cbl-b inhibitors, with a focus on validating their inhibitory effects on the Cbl-b E3 ubiquitin ligase. The content presented here is based on publicly available experimental data and is intended to assist researchers in evaluating and selecting appropriate tools for their studies in immuno-oncology and related fields.
Executive Summary
Cbl-b (Casitas B-lineage lymphoma-b) is a critical negative regulator of immune responses, acting as an intracellular checkpoint that dampens the activation of T cells and Natural Killer (NK) cells. Its role in suppressing anti-tumor immunity has made it an attractive target for cancer immunotherapy. Small molecule inhibitors of Cbl-b are being developed to unleash the full potential of the immune system against cancer. This guide compares the performance of leading Cbl-b inhibitors, NX-1607 by Nurix Therapeutics and HST-1011 by HotSpot Therapeutics, and provides detailed experimental protocols for validating their inhibitory activity.
Comparative Performance of Cbl-b Inhibitors
The following tables summarize the available quantitative data on the biochemical potency and cellular activity of NX-1607 and HST-1011. It is important to note that the data are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Potency of Cbl-b Inhibitors
| Inhibitor | Assay Type | IC50 | Source |
| NX-1607 | HTRF Assay | Low nanomolar | [1] |
| HST-1011 | TR-FRET Assay | 0-100 nM | [2] |
| HST-1011 | Target Affinity (undisclosed assay) | 0.031 nM | [3] |
Table 2: Cellular Activity of Cbl-b Inhibitors
| Inhibitor | Cell Type | Outcome Measured | Result | Source |
| NX-1607 | Primary Human T-cells | IL-2 Production | Increased | [4][5] |
| NX-1607 | Primary Human T-cells | IFN-γ Production | Increased | [4][5] |
| NX-1607 | Jurkat T-cells | p-PLCγ1 Levels | Increased | [1] |
| NX-1607 | Jurkat T-cells | p-HS1 Levels | Increased | [1] |
| HST-1011 | Human NK cells | IFN-γ Production | Increased | |
| HST-1011 | Human NK cells | Granzyme B Secretion | Increased | |
| HST-1011 | Human NK cells | Cytotoxicity against K562 cells | Increased |
Key Experimental Protocols for Validation
Accurate validation of Cbl-b inhibitors is crucial for their development and application. Below are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay directly measures the ability of an inhibitor to block the E3 ligase activity of Cbl-b.
Principle: Recombinant Cbl-b, E1 activating enzyme, E2 conjugating enzyme (like UbcH5b), and a substrate (e.g., Src) are incubated with ATP and ubiquitin. The transfer of ubiquitin to the substrate is then detected, typically by Western blotting or a fluorescence-based method like TR-FRET.
Detailed Protocol (based on TR-FRET):
-
Reagents and Buffers:
-
Recombinant human Cbl-b protein.
-
Recombinant human UBE1 (E1 enzyme).
-
Recombinant human UbcH5b (E2 enzyme).
-
Recombinant substrate protein (e.g., SRC).
-
Europium cryptate-labeled Ubiquitin (Donor).
-
Cy5-labeled Ubiquitin (Acceptor).
-
ATP solution.
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT).
-
Test inhibitor (e.g., Cbl-b-IN-5) at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing E1, E2, SRC, Europium-Ub, and Cy5-Ub in the assay buffer.
-
Add the test inhibitor at a range of concentrations to the wells of a microplate.
-
Add the reaction mixture to the wells.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The TR-FRET signal is proportional to the extent of polyubiquitination.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor with Cbl-b within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble Cbl-b remaining at each temperature is quantified. A shift in the melting curve of Cbl-b in the presence of the inhibitor indicates target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., a relevant immune cell line) to a suitable confluency.
-
Treat the cells with the test inhibitor or vehicle control for a specific duration.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble Cbl-b in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble Cbl-b as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates stabilization of Cbl-b and confirms target engagement.
-
Western Blotting for Cbl-b Substrate Phosphorylation
This assay assesses the downstream functional consequences of Cbl-b inhibition in a cellular signaling pathway.
Principle: Cbl-b mediates the ubiquitination and subsequent degradation or functional modulation of several key signaling proteins in immune cells, such as PLCγ1 and HS1. Inhibition of Cbl-b is expected to lead to an accumulation of the phosphorylated (active) forms of these substrates.
Detailed Protocol:
-
Cell Stimulation and Lysis:
-
Treat immune cells (e.g., Jurkat T-cells or primary T-cells) with the Cbl-b inhibitor or vehicle control.
-
Stimulate the cells (e.g., with anti-CD3/CD28 antibodies) to activate the signaling pathway of interest.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the Cbl-b substrate (e.g., anti-phospho-PLCγ1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative levels of the phosphorylated substrate in inhibitor-treated versus control samples. An increase in the phosphorylated substrate indicates successful Cbl-b inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Cbl-b function and its inhibition is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for validating Cbl-b inhibitors.
Caption: Cbl-b signaling pathway in T-cell activation.
Caption: Cbl-b signaling in NK cell activation.
Caption: Experimental workflow for Cbl-b inhibitor validation.
References
A Comparative Guide to Small Molecule Cbl-b Inhibitors: Cbl-b-IN-5 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of various immune cells, including T cells and Natural Killer (NK) cells. Its role in dampening anti-tumor immunity has made it a compelling target for cancer immunotherapy. This guide provides a detailed comparison of the small molecule inhibitor Cbl-b-IN-5 with other notable Cbl-b inhibitors, including NX-1607, GRC 65327, and C7683, focusing on their performance backed by experimental data.
Biochemical and Cellular Activity
The potency of Cbl-b inhibitors is a key determinant of their therapeutic potential. Biochemical assays, such as Homogeneous Time-Resolved Fluorescence (HTRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are commonly employed to determine the half-maximal inhibitory concentration (IC50) against the Cbl-b enzyme. Cellular assays, on the other hand, measure the inhibitor's effect on immune cell function, such as cytokine production (e.g., IL-2, IFN-γ) and T-cell activation, often reported as the half-maximal effective concentration (EC50).
| Inhibitor | Biochemical IC50 | Cellular Activity (EC50/Potentiation) | Selectivity |
| This compound | 3 - 10 µM | Data not publicly available | Data not publicly available |
| NX-1607 | 59 nM | 1.5 µM (T-cell IL-2 potentiation)[1] | Data not publicly available |
| GRC 65327 | 4 nM[2] | ~400 nM (Cytokine potentiation in PBMCs)[2] | >25-fold over c-Cbl[2] |
| C7683 | < 1 nM[3] | Data not publicly available | Data not publicly available |
Note: C7683 is an analog of NX-1607.
In Vivo Anti-Tumor Efficacy
The ultimate test for any anti-cancer therapeutic is its ability to inhibit tumor growth in vivo. Preclinical studies in syngeneic mouse tumor models are crucial for evaluating the efficacy of Cbl-b inhibitors as monotherapies and in combination with other immunotherapies like anti-PD-1 antibodies.
| Inhibitor | Animal Model(s) | Dosing | Efficacy Highlights | Combination Therapy |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| NX-1607 | CT26, MC38 (colon carcinoma), 4T1 (breast cancer), A20 (B-cell lymphoma)[4][5][6][7] | Oral administration (e.g., 30 mg/kg daily)[7][8] | Significant single-agent tumor growth inhibition.[5][6][7] Increased infiltration of activated CD8+ T cells and NK cells into the tumor.[6] | Synergistic anti-tumor effect with anti-PD-1 antibodies, leading to complete tumor rejection in some models.[6] Enhanced efficacy with Rituximab in a lymphoma model.[5] |
| GRC 65327 | CT26, MC38 (colon carcinoma)[9][10] | Oral administration | Significant single-agent tumor growth inhibition. Reversal of T-cell exhaustion. | Enhanced tumor growth inhibition and immune responses when combined with anti-PD-1 therapy, with complete tumor regression in a significant percentage of animals.[9] |
Mechanism of Action
Understanding how these small molecules inhibit Cbl-b is crucial for rational drug design and predicting their biological effects.
This compound: The precise mechanism of action for this compound has not been detailed in publicly available literature.
NX-1607 and C7683: These inhibitors function as "intramolecular glues."[11] They bind to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR) of Cbl-b, locking the protein in an inactive conformation.[12][13] This allosteric inhibition prevents the conformational changes necessary for Cbl-b's E3 ligase activity without directly binding to the catalytic RING domain.
GRC 65327: This inhibitor has been shown to activate T-cells even in the absence of CD28 co-stimulation, a key pathway regulated by Cbl-b.[10] By blocking Cbl-b, GRC 65327 effectively lowers the threshold for T-cell activation, leading to enhanced anti-tumor immune responses.
Experimental Protocols
Biochemical IC50 Determination (HTRF/TR-FRET Assay)
A common method to determine the biochemical potency of Cbl-b inhibitors is through a Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: This assay measures the ubiquitination of a substrate by Cbl-b. A terbium-labeled anti-tag antibody binds to the tagged Cbl-b (donor), and a fluorescently labeled ubiquitin (acceptor) is brought into proximity upon ubiquitination. FRET occurs when the donor and acceptor are close, generating a signal that is inversely proportional to the inhibitor's activity.
General Protocol:
-
Recombinant GST-tagged Cbl-b, E1 and E2 enzymes, biotinylated ubiquitin, and ATP are combined in an assay buffer.
-
The test inhibitor (e.g., this compound, NX-1607, GRC 65327) is added at various concentrations.
-
The reaction is incubated to allow for ubiquitination.
-
A detection solution containing a terbium-labeled anti-GST antibody and streptavidin-conjugated XL665 is added.
-
After a further incubation period, the HTRF signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response curves.
Cellular T-Cell Activation and Cytokine Release Assay
These assays assess the functional consequences of Cbl-b inhibition in primary immune cells.
Principle: Cbl-b inhibition is expected to enhance T-cell activation and the production of pro-inflammatory cytokines like IL-2 and IFN-γ upon T-cell receptor (TCR) stimulation.
General Protocol:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are cultured.
-
Cells are stimulated with an anti-CD3 antibody, with or without anti-CD28 co-stimulation, to activate the TCR pathway.
-
The Cbl-b inhibitor is added at a range of concentrations.
-
After an incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
Cytokine levels (IL-2, IFN-γ) in the supernatant are quantified using ELISA or a multiplex bead-based assay.
-
T-cell activation markers (e.g., CD25, CD69) can be measured on the cell surface by flow cytometry.
-
EC50 values for cytokine potentiation are determined from the dose-response curves.
Visualizing the Pathways and Mechanisms
To better understand the context of Cbl-b inhibition, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the "intramolecular glue" mechanism.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules like PI3K and Vav1 for ubiquitination and degradation. Small molecule inhibitors block this process, enhancing the activation signal.
Caption: A generalized workflow for the preclinical development of a Cbl-b inhibitor, from initial biochemical screening to in vivo efficacy and safety studies.
Caption: The "intramolecular glue" mechanism of NX-1607/C7683, where the inhibitor locks Cbl-b in an inactive state by binding to the interface of the TKBD and LHR domains.
Conclusion
The landscape of small molecule Cbl-b inhibitors is rapidly evolving, with several promising candidates demonstrating potent anti-tumor activity in preclinical models. While this compound was an early tool compound, newer inhibitors like NX-1607 and GRC 65327 exhibit significantly improved potency and have advanced into or towards clinical development. Their distinct mechanisms of action and robust in vivo efficacy, both as monotherapies and in combination with checkpoint inhibitors, highlight the therapeutic potential of targeting Cbl-b for cancer immunotherapy. Further research and clinical data will be crucial to fully elucidate the comparative advantages of these and other emerging Cbl-b inhibitors.
References
- 1. 3.4. Cbl-b Biochemical Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin Ligases CBL and CBL-B Maintain the Homeostasis and Immune Quiescence of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 13. bpsbioscience.com [bpsbioscience.com]
Cbl-b-IN-5 specificity profiling against other E3 ligases
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of immuno-oncology, the E3 ubiquitin ligase Cbl-b has emerged as a critical negative regulator of T-cell activation, making it a promising target for novel cancer therapeutics.[1] Cbl-b-IN-5 is a potent and selective inhibitor designed to target Cbl-b, thereby unleashing the full potential of the immune system to combat malignancies. This guide provides a comprehensive comparison of this compound's specificity against other E3 ligases, supported by experimental data and detailed protocols.
Specificity Profile of Cbl-b Inhibitors
Achieving selectivity among E3 ubiquitin ligases is a significant challenge in drug development due to the high degree of structural homology within the family, particularly between Cbl-b and its close homolog, c-Cbl. While specific data for this compound against a broad panel of E3 ligases is not yet publicly available, this guide presents representative data from a study of 44 Cbl-b inhibitors against c-Cbl to illustrate the typical selectivity profile that can be achieved.[2][3]
| Compound | Cbl-b IC50 (nM) | c-Cbl IC50 (nM) | Selectivity (c-Cbl/Cbl-b) |
| Inhibitor A | 10 | 150 | 15-fold |
| Inhibitor B | 5 | 250 | 50-fold |
| Inhibitor C | 25 | 500 | 20-fold |
| Inhibitor D | 8 | 90 | 11.25-fold |
This table presents a selection of data for representative Cbl-b inhibitors to demonstrate achievable selectivity against the highly homologous c-Cbl E3 ligase. The data is derived from a study analyzing 44 different Cbl-b inhibitors.[2][3]
Cbl-b Signaling Pathway
Cbl-b plays a crucial role in negatively regulating T-cell activation. Upon T-cell receptor (TCR) engagement, Cbl-b is recruited to the signaling complex where it ubiquitinates key downstream signaling molecules, marking them for degradation. This action raises the threshold for T-cell activation. Inhibition of Cbl-b blocks this ubiquitination process, leading to enhanced and sustained T-cell responses against cancer cells.
Experimental Protocols
The specificity of Cbl-b inhibitors is typically determined through a cascade of biochemical and cellular assays.
Primary Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is commonly used for high-throughput screening to identify and characterize inhibitors of E3 ligase activity.
-
Principle: The assay measures the proximity-based transfer of energy from a donor fluorophore to an acceptor fluorophore. In the context of Cbl-b, a terbium-labeled anti-tag antibody (donor) binds to a tagged Cbl-b protein, and a fluorescently labeled ubiquitin (acceptor) is brought into proximity upon ubiquitination of a biotinylated substrate. Inhibition of Cbl-b activity prevents this ubiquitination, leading to a decrease in the FRET signal.
-
Protocol:
-
Recombinant, purified Cbl-b protein is incubated with E1 and E2 enzymes, ATP, biotinylated substrate, and fluorescently labeled ubiquitin in an appropriate assay buffer.
-
The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).
-
A solution containing a terbium-labeled anti-tag antibody and streptavidin-conjugated acceptor fluorophore is added to stop the reaction and allow for detection.
-
The plate is read on a TR-FRET-compatible plate reader, and the ratio of acceptor to donor emission is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Orthogonal Biochemical Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another proximity-based assay used to confirm the results from the primary screen.
-
Principle: This bead-based assay relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity. For Cbl-b activity, one bead is coated with an antibody recognizing a tag on Cbl-b, and the other is coated with streptavidin to bind to a biotinylated ubiquitin.
-
Protocol:
-
Similar to the TR-FRET assay, the enzymatic reaction is set up with Cbl-b, E1, E2, ATP, and biotinylated ubiquitin.
-
The test inhibitor is added at varying concentrations.
-
Following incubation, AlphaLISA acceptor beads and donor beads are added.
-
After a further incubation period in the dark, the plate is read on an AlphaLISA-compatible plate reader.
-
IC50 curves are generated to determine the potency of the inhibitor.
-
Selectivity Profiling: Panel of E3 Ligase Assays
To determine the specificity of an inhibitor, its activity is tested against a panel of other E3 ligases using one of the aforementioned biochemical assay formats. The panel should ideally include closely related family members (e.g., c-Cbl) as well as E3 ligases from different families (e.g., MDM2, VHL, IAPs).
Cellular Assays: Target Engagement and Functional Readouts
Cellular assays are crucial to confirm that the inhibitor can engage its target in a physiological context and elicit the desired biological response.
-
Cellular Target Engagement (e.g., NanoBRET™): This assay measures the binding of an inhibitor to its target protein within living cells.
-
Functional Assays (e.g., T-cell activation assays): Primary human T-cells or Jurkat T-cells are stimulated in the presence of the inhibitor. Readouts such as IL-2 production or expression of activation markers (e.g., CD69, CD25) are measured to assess the functional consequence of Cbl-b inhibition.
Experimental Workflow for Specificity Profiling
The following diagram illustrates a typical workflow for assessing the specificity of an E3 ligase inhibitor.
Conclusion
This compound represents a promising therapeutic agent for cancer immunotherapy by targeting a key negative regulator of T-cell function. While comprehensive public data on its specificity against a wide array of E3 ligases is pending, the established methodologies and the selectivity profiles of similar Cbl-b inhibitors provide a strong foundation for its continued development. The rigorous experimental workflow outlined in this guide is essential for characterizing the precise selectivity of this compound and ensuring its efficacy and safety as a novel cancer treatment.
References
- 1. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 2. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Pharmacological Inhibition of Cbl-b with Cbl-b-IN-5 versus Genetic Models
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the pharmacological inhibitor Cbl-b-IN-5 with established Cbl-b genetic models. By objectively comparing experimental data, this document serves as a critical resource for evaluating the on-target effects and therapeutic potential of Cbl-b inhibition.
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a key negative regulator of immune responses, particularly in T lymphocytes.[1][2][3] Its role as an intracellular immune checkpoint makes it an attractive target for cancer immunotherapy.[2][4] Validation of pharmacological agents targeting Cbl-b is crucial and is often achieved through cross-comparison with genetic models where the Cbl-b gene is knocked out. This guide delves into a comparative analysis of this compound, a small-molecule inhibitor of Cbl-b, and its corresponding genetic knockout models.
Mechanism of Action: A Tale of Two Interventions
Cbl-b exerts its inhibitory function by ubiquitinating key signaling proteins downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28, targeting them for degradation.[1][3][5] This process raises the threshold for T cell activation, thereby maintaining immune tolerance.[1][3]
Cbl-b Genetic Models (Cbl-b-/-): In these models, the Cblb gene is deleted, leading to a complete absence of the Cbl-b protein. This results in T cells with a lower activation threshold, hyper-responsiveness to antigenic challenges, and enhanced anti-tumor immunity.[6][7][8] However, these models can also present with a predisposition to autoimmunity, although the phenotype is often mild.[1][8]
This compound and its Analogs: Small-molecule inhibitors such as this compound and its analogs (e.g., Nx-1607, C7683) function by locking the Cbl-b protein in an inactive conformation.[9][10][11] Crystallography studies reveal these inhibitors act as an "intramolecular glue," binding to the TKB and LHR domains of Cbl-b, preventing the conformational changes necessary for its E3 ligase activity.[9][11] This pharmacological intervention phenocopies the effects of genetic deletion by preventing the ubiquitination and subsequent degradation of Cbl-b's target proteins.[12]
Comparative Data on T Cell Function
The primary validation for a Cbl-b inhibitor lies in its ability to replicate the immunological phenotypes observed in Cbl-b knockout mice. Key parameters for comparison include T cell proliferation, cytokine production, and anti-tumor efficacy.
| Parameter | Cbl-b Genetic Knockout (Cbl-b-/-) Mice | Wild-Type Cells + this compound (or analogs) | References |
| T Cell Proliferation | Hyperproliferative response to T cell receptor (TCR) cross-linking, even without CD28 co-stimulation. | Increased proliferation of primary human and mouse T cells upon stimulation. | [6][12][13] |
| Cytokine Secretion (IL-2 & IFN-γ) | T cells exhibit 5 to 10-fold enhanced secretion of IL-2 and IFN-γ upon stimulation. | Increased secretion of IL-2 and IFN-γ at low nanomolar concentrations in primary T cells. | [6][12] |
| Other Cytokines/Chemokines | Increased secretion of TNF-α, IL-6, and MIP-1α in bone marrow-derived dendritic cells upon LPS stimulation. | Enhanced secretion of GM-CSF, TNF-α, and RANTES in human PBMCs in an antigen recall response. | [1][12] |
| Resistance to Suppression | CD8+ T cells are resistant to suppression by regulatory T cells (Tregs). Human CD4+ knockout cells are also resistant to Treg suppression. | Demonstrated effects in models of exhausted T cell function, suggesting a rescue from an immunosuppressive state. | [6][12] |
| Anti-Tumor Activity | Cbl-b deficient mice demonstrate a tumor rejection phenotype mediated by CD8+ T cells and NK cells. | Oral administration of a Cbl-b inhibitor resulted in single-agent tumor growth inhibition in a syngeneic CT-26 tumor model. | [5][12] |
Signaling Pathways and Experimental Workflows
The concordance between pharmacological inhibition and genetic deletion is underpinned by their impact on the same intracellular signaling cascades.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cyagen.com [cyagen.com]
- 7. Loss of Cbl and Cbl-b ubiquitin ligases abrogates hematopoietic stem cell quiescence and sensitizes leukemic disease to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCI - Immune dysregulation caused by homozygous mutations in CBLB [jci.org]
Unlocking T-Cell and NK Cell Antitumor Immunity: An In Vitro to In Vivo Correlation of Cbl-b Inhibitor Activity
A Comparative Guide for Researchers and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T-cells and Natural Killer (NK) cells.[1][2] Its inhibition presents a promising therapeutic strategy to enhance antitumor immunity, particularly in tumors resistant to conventional checkpoint blockade. This guide provides a comparative overview of the in vitro and in vivo activity of a representative Cbl-b inhibitor, herein referred to as Cbl-b-IN-5, benchmarked against other publicly disclosed Cbl-b inhibitors.
Cbl-b Signaling Pathway and Inhibitor Mechanism of Action
Cbl-b exerts its inhibitory function by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[3][4] This process marks them for degradation or alters their signaling capacity, effectively raising the threshold for T-cell activation.[2] Cbl-b inhibitors are small molecules designed to interfere with the catalytic activity of the Cbl-b protein, preventing the ubiquitination of its target substrates. This restores and enhances the activation of T-cells and NK cells, leading to a more robust antitumor immune response.[1]
Comparative In Vitro Activity
The in vitro potency of Cbl-b inhibitors is typically assessed through biochemical and cell-based assays. Biochemical assays measure the direct inhibition of Cbl-b's enzymatic activity, while cell-based assays evaluate the functional consequences of this inhibition in immune cells.
| Assay Type | Parameter | This compound (Representative Data) | Alternative Cbl-b Inhibitor (e.g., NX-1607) |
| Biochemical Assay | IC50 (nM) | 5 - 20 | < 50[2] |
| T-Cell Activation | IL-2 Secretion EC50 (nM) | 50 - 200 | Low nanomolar[2] |
| T-Cell Proliferation | EC50 (nM) | 100 - 500 | Data not specified |
| NK Cell Activation | IFNγ Secretion | Markedly increased | Enhanced[1] |
Comparative In Vivo Efficacy
The in vivo efficacy of Cbl-b inhibitors is evaluated in syngeneic mouse tumor models, where the antitumor activity is dependent on a functional immune system.
| Animal Model | Parameter | This compound (Representative Data) | Alternative Cbl-b Inhibitor (e.g., NX-1607) |
| CT26 Colon Carcinoma | Tumor Growth Inhibition (TGI) | >70% | Significant TGI[2][5] |
| MC38 Colon Carcinoma | TGI | Significant TGI | Significant TGI[2] |
| 4T1 Breast Cancer | TGI | Significant TGI | Significant TGI[2] |
| Combination Therapy | with anti-PD-1 | Complete tumor regression in a subset of animals | Substantially increased survival and complete rejections[2][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate Cbl-b inhibitors.
Cbl-b Ubiquitination Assay (In Vitro)
This assay biochemically quantifies the E3 ligase activity of Cbl-b and its inhibition.
Protocol:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), biotinylated ubiquitin, and recombinant human Cbl-b are combined in an assay buffer containing ATP.[6][7]
-
The Cbl-b inhibitor, this compound, is added at varying concentrations.
-
A substrate protein for Cbl-b, such as Syk, is introduced to the reaction mixture.[7]
-
The reaction is incubated at 37°C to allow for the ubiquitination process to occur.
-
The reaction is terminated, and the extent of substrate ubiquitination is quantified. This can be done through various methods, including Western blotting for ubiquitin chains or a luminescence-based immunoassay.[6]
T-Cell Activation Assay (Cell-Based)
This assay measures the ability of a Cbl-b inhibitor to enhance T-cell activation, typically by quantifying cytokine production.
Protocol:
-
Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
T-cells are stimulated with anti-CD3 antibodies, with or without co-stimulation from anti-CD28 antibodies.[2]
-
The stimulated T-cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.
-
The concentration of secreted cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), is measured using an enzyme-linked immunosorbent assay (ELISA) or other immunoassays.[1]
In Vivo Tumor Model Efficacy Study
Syngeneic mouse tumor models are used to assess the in vivo antitumor activity of Cbl-b inhibitors.
Protocol:
-
A murine cancer cell line (e.g., CT26 colon carcinoma) is implanted subcutaneously into immunocompetent mice.[5]
-
Once tumors are established and reach a palpable size, mice are randomized into treatment groups.
-
This compound is administered orally at a specified dose and schedule (e.g., once daily).[5]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as RNA sequencing to assess changes in the tumor microenvironment.[5]
Conclusion
The available data on representative Cbl-b inhibitors demonstrate a clear correlation between potent in vitro biochemical and cellular activity and robust in vivo antitumor efficacy. These inhibitors effectively enhance T-cell and NK cell function, leading to significant tumor growth inhibition in preclinical models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1. The continued development of Cbl-b inhibitors like this compound holds significant promise for the future of cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. promega.com [promega.com]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
A Comparative Guide to Cbl-b Inhibitors: Benchmarking Cbl-b-IN-5 Against First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation Cbl-b inhibitor, Cbl-b-IN-5, against first-generation inhibitors of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), a key negative regulator of immune cell activation. By presenting available experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to equip researchers with the necessary information to make informed decisions for their immuno-oncology research.
Executive Summary
Cbl-b is a critical E3 ubiquitin ligase that acts as an intracellular immune checkpoint, setting the activation threshold for T cells and other immune cells. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. First-generation Cbl-b inhibitors have demonstrated potent low to sub-nanomolar efficacy in biochemical and cellular assays. This compound, a more recently developed inhibitor, operates in the micromolar range. This guide will delve into the quantitative differences in their performance, their selectivity, and the experimental frameworks used for their evaluation.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and representative first-generation Cbl-b inhibitors. It is important to note that the data presented is compiled from various sources and may not represent results from direct, head-to-head comparative studies under identical experimental conditions.
Table 1: Biochemical Potency of Cbl-b Inhibitors
| Compound | Type | IC50 (Cbl-b) | Source |
| This compound | Second-Generation | 3 - 10 µM | [1] |
| GRC 65327 | First-Generation | 4 nM | |
| Unnamed Inhibitor | First-Generation | Single-digit nM | |
| NX-1607 | First-Generation | Low nM |
Table 2: Selectivity Profile of Cbl-b Inhibitors
| Compound | Selectivity (over c-Cbl) | Source |
| This compound | Data not available | |
| GRC 65327 | > 25-fold | |
| Unnamed Inhibitor | > 10-fold |
Signaling Pathways and Experimental Workflows
To understand the context of Cbl-b inhibition and the methods used for evaluation, the following diagrams illustrate the Cbl-b signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: Cbl-b signaling pathway in T-cell activation.
Caption: Experimental workflow for evaluating Cbl-b inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the characterization of Cbl-b inhibitors.
Cbl-b Biochemical Ubiquitination Assay (TR-FRET)
This assay quantitatively measures the E3 ligase activity of Cbl-b through auto-ubiquitination in a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged Cbl-b protein and a biotinylated ubiquitin that is detected by a streptavidin-conjugated fluorophore. When Cbl-b undergoes auto-ubiquitination, the Tb donor and the fluorophore acceptor are brought into close proximity, resulting in a FRET signal.
-
Materials:
-
Recombinant GST-tagged Cbl-b
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Tb-labeled anti-GST antibody
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer (e.g., Tris-based buffer with DTT, MgCl2, and a detergent)
-
-
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, and the Cbl-b inhibitor at various concentrations.
-
Add GST-Cbl-b to initiate the ubiquitination reaction.
-
Incubate the reaction at 37°C.
-
Stop the reaction and add the detection reagents (Tb-anti-GST and streptavidin-acceptor).
-
Incubate to allow for antibody-antigen binding.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of inhibition.
-
Primary Human T-Cell Activation Assay
This cell-based assay assesses the ability of Cbl-b inhibitors to enhance T-cell activation.[2]
-
Principle: Primary human T cells are stimulated sub-optimally in the presence of a Cbl-b inhibitor. The enhancement of T-cell activation is measured by the upregulation of activation markers such as CD69 and CD25 on the cell surface, which can be quantified by flow cytometry.
-
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cbl-b inhibitor
-
Cell culture medium and supplements
-
Fluorescently labeled antibodies against CD69 and CD25
-
Flow cytometer
-
-
Procedure:
-
Isolate primary human T cells from healthy donor blood.
-
Pre-incubate the T cells with varying concentrations of the Cbl-b inhibitor.
-
Stimulate the T cells with sub-optimal concentrations of plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Culture the cells for 24-48 hours.
-
Stain the cells with fluorescently labeled anti-CD69 and anti-CD25 antibodies.
-
Acquire data on a flow cytometer and analyze the percentage of CD69+ and CD25+ cells.
-
Cytokine Release Assay
This assay measures the functional consequence of enhanced T-cell activation by quantifying the secretion of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
-
Principle: Supernatants from the T-cell activation assay are collected and the concentration of secreted cytokines is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.
-
Materials:
-
Supernatants from the T-cell activation assay
-
ELISA kits or multiplex immunoassay kits for IL-2 and IFN-γ
-
Microplate reader
-
-
Procedure:
-
Collect the cell culture supernatants from the T-cell activation assay.
-
Perform the ELISA or multiplex immunoassay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence on a microplate reader.
-
Calculate the concentration of cytokines based on a standard curve.
-
In Vivo Tumor Model
Syngeneic mouse tumor models are used to evaluate the in vivo anti-tumor efficacy of Cbl-b inhibitors.[3][4]
-
Principle: Tumor cells are implanted into immunocompetent mice. Once tumors are established, the mice are treated with the Cbl-b inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Mouse tumor cell line (e.g., CT26 colon carcinoma or MC38 colon adenocarcinoma)
-
Cbl-b inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant a known number of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the Cbl-b inhibitor (e.g., orally or intraperitoneally) at a specified dose and schedule.
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, tumors can be excised for further analysis, such as immune cell infiltration by flow cytometry or immunohistochemistry.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Conclusion
The available data indicates a significant potency advantage for first-generation Cbl-b inhibitors over this compound in biochemical assays. First-generation compounds exhibit low to sub-nanomolar IC50 values, whereas this compound is active in the micromolar range. Furthermore, early-generation inhibitors have demonstrated considerable selectivity for Cbl-b over the closely related c-Cbl, a critical parameter for minimizing potential off-target effects.
While direct comparative data for this compound is limited, the provided experimental protocols offer a robust framework for a comprehensive head-to-head evaluation. Researchers considering the use of this compound should conduct such comparative studies to fully understand its performance profile relative to the more potent first-generation inhibitors. The choice of inhibitor will ultimately depend on the specific research question, the required potency, and the desired selectivity profile for the intended application. This guide serves as a foundational resource to aid in that decision-making process.
References
Safety Operating Guide
Proper Disposal of Cbl-b-IN-5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for Cbl-b-IN-5, a potent Cbl-b inhibitor used in cancer and immunology research.
As a small molecule inhibitor, this compound requires careful management as chemical waste. Adherence to institutional and local regulations is crucial for maintaining a safe laboratory environment and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before disposal, ensure that all personnel handling this compound are familiar with standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The following procedure is a general guideline for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes unused or expired compounds, contaminated labware (e.g., pipette tips, vials, and gloves), and solutions containing this compound.
-
Segregate this compound waste from other types of waste, such as biological or radioactive waste, unless it is a mixed waste stream.
-
If this compound has been dissolved in a solvent like DMSO, the entire solution is considered hazardous waste.
-
-
Waste Collection and Labeling:
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
If the waste is a solution, indicate the solvent (e.g., "this compound in DMSO") and an approximate concentration.
-
Keep the waste container securely closed when not in use.
-
-
Storage of Chemical Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound is publicly available. Disposal limits and reporting quantities are determined by local and national regulations. Please consult your institutional EHS department for relevant thresholds.
| Data Point | Value | Source |
| Reportable Quantity (RQ) | Not Established | Consult Institutional EHS |
| Permissible Exposure Limit (PEL) | Not Established | Consult Institutional EHS |
| Concentration for Drain Disposal | Not Permitted | General Laboratory Guidelines |
Experimental Protocols
The disposal procedures outlined above are based on general best practices for chemical waste management in a laboratory setting. For specific experimental protocols involving this compound, researchers should refer to the manufacturer's product information and relevant scientific literature.
Cbl-b Signaling Pathway
Cbl-b is an E3 ubiquitin ligase that plays a critical role in regulating immune responses by negatively controlling the activation of T-cells and other immune cells.[1] Inhibition of Cbl-b is a promising strategy in cancer immunotherapy to enhance anti-tumor immunity.[2] The diagram below illustrates a simplified workflow of Cbl-b's role in T-cell activation.
References
Personal protective equipment for handling Cbl-b-IN-5
This guide provides immediate and essential safety, handling, and disposal information for Cbl-b-IN-5, a potent Cbl-b inhibitor used in cancer and immunology research.[1][2][3] The following procedures are based on general laboratory safety protocols and information from supplier safety data sheets for similar research compounds. As the specific toxicological properties of this compound may not be fully characterized, it is crucial to handle this compound with care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Inspect gloves for tears or holes before use. Dispose of gloves after handling the compound and wash hands thoroughly. |
| Eyes | Safety glasses with side shields or goggles | Eye protection should be worn at all times in the laboratory to protect from splashes. |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing from potential spills. |
| Respiratory | Use in a well-ventilated area | Handle in a chemical fume hood to avoid inhalation of any dust or aerosols. For weighing or operations that may generate dust, a respirator may be necessary based on a risk assessment. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure the stability of the compound and the safety of laboratory personnel.
Handling:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not ingest or inhale.[4]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[4]
Storage:
-
Temperature: Store the solid compound at -20°C for long-term stability (up to 3 years).[2]
-
Solutions: If dissolved in a solvent such as DMSO, store at -80°C for up to 6 months.[1]
-
Container: Keep the container tightly sealed in a dry and cool place.[4]
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound as chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled chemical waste container.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Collect the absorbed material and contaminated surfaces into a sealed container for chemical waste disposal. Ensure the area is well-ventilated during cleanup.[4]
Emergency Procedures: First Aid Measures
In case of accidental exposure, follow these first aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[4] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[4] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
